molecular formula C16H35PS2 B1204042 Bis(2,4,4-trimethylpentyl)dithiophosphinic acid CAS No. 107667-02-7

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid

Cat. No.: B1204042
CAS No.: 107667-02-7
M. Wt: 322.6 g/mol
InChI Key: YOCZZJWFWDUAAR-UHFFFAOYSA-N
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Description

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, also known as Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, is a useful research compound. Its molecular formula is C16H35PS2 and its molecular weight is 322.6 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphinodithioic acid, bis(2,4,4-trimethylpentyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,4,4-trimethylpentyl)dithiophosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4,4-trimethylpentyl)dithiophosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sulfanyl-sulfanylidene-bis(2,4,4-trimethylpentyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35PS2/c1-13(9-15(3,4)5)11-17(18,19)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZZJWFWDUAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=S)(CC(C)CC(C)(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869479
Record name Bis(2,4,4-trimethylpentyl)phosphinodithioic acid
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Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

107667-02-7
Record name Bis(2,4,4-trimethylpentyl)dithiophosphinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phophinodithioic acid, bis(2,4,4-trimethylpentyl)-
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Record name Bis(2,4,4-trimethylpentyl)phosphinodithioic acid
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Record name bis(2,4,4-trimethylpentyl)dithiophosphonic acid
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Foundational & Exploratory

pKa values and acid dissociation constants of dithiophosphinic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the acid dissociation constants (pKa) of dithiophosphinic acids, specifically tailored for researchers in hydrometallurgy, coordination chemistry, and pharmaceutical development.

Executive Summary

Dithiophosphinic acids (


) represent a class of organophosphorus compounds exhibiting significantly higher acidity than their phosphinic (

) and monothiophosphinic (

) analogs. This enhanced acidity, driven by the polarizability of the sulfur atoms and the stability of the dithiophosphinate anion, makes them critical ligands for the selective extraction of soft metal ions (e.g.,

,

,

) under acidic conditions.

This guide provides authoritative pKa data, elucidates the structural mechanisms governing acidity, and details the Yasuda-Shedlovsky extrapolation protocol—the gold standard for determining aqueous pKa values of these lipophilic compounds.

Part 1: Theoretical Framework & Structural Mechanistics

The Sulfur Effect on Acidity

The acidity of dithiophosphinic acids is governed by the substitution of oxygen with sulfur. Unlike carboxylic or phosphinic acids, where the proton is bound to a hard oxygen atom, the proton in dithiophosphinic acids is bound to a sulfur atom (thiol group).

  • Bond Strength: The

    
     bond is longer and weaker than the 
    
    
    
    bond, facilitating easier proton dissociation.
  • Anion Stability: Upon deprotonation, the negative charge is delocalized across the

    
     triad. Sulfur’s larger atomic radius and high polarizability (soft base character) stabilize this charge more effectively than oxygen, lowering the pKa.
    
Tautomerism and Resonance

While often drawn as a fixed thiol (


), dithiophosphinic acids exist in a thione-thiol tautomeric equilibrium, though the proton is almost exclusively located on the sulfur.

DOT Diagram 1: Resonance & Deprotonation

DithiophosphinicResonance cluster_resonance Resonance Stabilization Acid Acid Form R2P(S)SH TS Transition State [R2PSS...H]‡ Acid->TS Dissociation Anion Delocalized Anion [R2PS2]- TS->Anion Proton H+ TS->Proton Res1 S=P-S⁻ Res2 ⁻S-P=S Res1->Res2 Charge Delocalization

Caption: Resonance stabilization of the dithiophosphinate anion drives the forward dissociation reaction.

Part 2: Quantitative Data & Acidity Trends

Comparative Acidity Table

The following table synthesizes experimental and extrapolated pKa values. Note that "Apparent pKa" refers to measurements in mixed solvents (e.g., Methanol/Water), while "Aqueous pKa" is the extrapolated value at 0% organic solvent.

Compound ClassSpecific CompoundSubstituent (R)Aqueous pKa (Extrapolated)Apparent pKa (75% MeOH)
Dithiophosphinic Cyanex 301 2,4,4-trimethylpentyl2.61 ± 0.1 ~4.8
DithiophosphinicDiphenyldithiophosphinicPhenyl (

)
1.75 3.2
DithiophosphinicDiethyldithiophosphinicEthyl (

)
2.55 4.5
MonothiophosphinicCyanex 3022,4,4-trimethylpentyl5.63~7.2
PhosphinicCyanex 2722,4,4-trimethylpentyl6.37~8.1
Critical Trends
  • Dithio > Monothio > Oxo: Replacing oxygens with sulfurs drastically lowers pKa (increases acidity). Cyanex 301 is roughly 10,000 times more acidic than Cyanex 272.

  • Inductive Effects:

    • Electron-Withdrawing Groups (Aryl): Phenyl groups (Diphenyl-) pull electron density from the phosphorus center, stabilizing the anion and lowering pKa (1.75).

    • Electron-Donating Groups (Alkyl): Branched alkyl chains (Cyanex 301) donate electron density, slightly destabilizing the anion and raising pKa (2.61) relative to aryl derivatives.

Part 3: Experimental Protocol (Self-Validating)

Method: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

Direct measurement of dithiophosphinic acid pKa in water is impossible due to extreme lipophilicity (


). The following protocol ensures accuracy by correcting for the "leveling effect" of organic co-solvents.
Reagents & Setup
  • Analyte: Purified Dithiophosphinic Acid (e.g., Cyanex 301, >95% purity).

  • Solvent System: Methanol/Water mixtures (30%, 40%, 50%, 60% w/w MeOH).

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Electrode: Glass pH electrode (Conditioned in methanol-water to prevent drift).

Step-by-Step Workflow
  • Electrode Calibration: Calibrate the pH meter using aqueous buffers (pH 4.01, 7.00). Crucial: Apply the Van Uitert correction factor (

    
    ) for each solvent mixture to convert operational pH readings to proton concentration.
    
  • Titration: Dissolve

    
     M acid in the specific Methanol/Water ratio. Titrate with KOH under 
    
    
    
    atmosphere (to prevent
    
    
    absorption and sulfur oxidation).
  • Data Acquisition: Record pH vs. Volume. Determine the apparent pKa (

    
    ) at the half-equivalence point for each solvent ratio.
    
  • Yasuda-Shedlovsky Plot:

    • Plot

      
       on the Y-axis.[1]
      
    • Plot

      
       on the X-axis (where 
      
      
      
      is the dielectric constant of the solvent mixture).[2]
    • Perform Linear Regression:

      
      .
      
  • Extrapolation: The intercept (

    
    ) at 
    
    
    
    (approx 0.0128) yields the true Aqueous pKa.

DOT Diagram 2: Yasuda-Shedlovsky Workflow

YasudaShedlovsky Step1 Prepare Solvent Series (30-60% MeOH) Step2 Potentiometric Titration (Measure psKa) Step1->Step2 Step3 Calculate Dielectric (ε) & Molar Water [H2O] Step2->Step3 Step4 Plot: psKa + log[H2O] vs. 1/ε Step3->Step4 Step5 Linear Regression Extrapolate to ε of Pure Water Step4->Step5 Result True Aqueous pKa Step5->Result

Caption: Workflow for determining aqueous pKa of lipophilic acids using dielectric constant extrapolation.

Part 4: Applications & Implications

Hydrometallurgical Selectivity

The low pKa of dithiophosphinic acids allows them to extract metals at very low pH (


), where carboxylic and phosphinic acids are protonated and inactive.
  • Mechanism:

    
    
    
  • Selectivity: Because the ligand is a soft base (S-donor), it exhibits extreme selectivity for soft acids (Ag, Pd, Hg) and borderline acids (Ni, Co) over hard acids (Ca, Mg, Na).

The "Sanex" Process (Actinide Separation)

In nuclear reprocessing, Cyanex 301 is used to separate trivalent Actinides (


) from Lanthanides (

).
  • Causality: The covalent contribution to the Metal-Sulfur bond is slightly stronger for Actinides than Lanthanides due to orbital overlap. The low pKa ensures the ligand is available to complex

    
     even in acidic waste streams, preventing hydrolysis.
    

References

  • Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. Link

  • Rickelton, W. A., & Boyle, R. J. (1988). Selective extraction of cobalt from nickel using a dithiophosphinic acid. Separation Science and Technology, 23(12-13), 1227-1250. Link

  • Modolo, G., & Odoj, R. (1999). Synergistic extraction of actinides(III) and lanthanides(III) from nitric acid by dithiophosphinic acid and neutral organophosphorus compounds. Solvent Extraction and Ion Exchange, 17(1), 33-53. Link

  • Avdeef, A., et al. (1993). pH-Metric log P. 3. Glass electrode calibration in methanol-water, applied to pKa determination of water-insoluble substances. Analytical Chemistry, 65(1), 42-49. Link

  • IUPAC. (2024). Dissociation Constants of Organic Acids and Bases. IUPAC Chemical Data Series. Link

Sources

Hydrolytic stability of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrolytic Stability of Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid in Acidic Media

Introduction

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, a key component of the commercial extractant Cyanex 301, is a highly effective agent in the field of hydrometallurgy, particularly for the separation of metal ions.[1][2][3] Its utility in acidic environments necessitates a thorough understanding of its chemical stability. While its stability against oxidative degradation, especially in the presence of nitric acid, has been a subject of several studies[4][5][6], a focused examination of its hydrolytic stability in non-oxidizing acidic media is crucial for optimizing its application and lifespan in industrial processes.

This technical guide provides a comprehensive overview of the principles governing the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in acidic conditions. We will delve into the theoretical underpinnings of its hydrolysis, present a detailed experimental protocol for its kinetic evaluation, and discuss the analytical techniques for monitoring its degradation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in aqueous acidic environments.

Theoretical Considerations: The Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of organophosphorus compounds, including dithiophosphinic acids, in acidic media is a catalyzed process where a proton facilitates the nucleophilic attack of water on the phosphorus center.[7][8][9] While the C-O bond cleavage is a known pathway for some phosphinates[10], the P-S bond in dithiophosphinic acids is the more likely site of hydrolytic attack due to the nature of the sulfur atom.

The proposed mechanism for the acid-catalyzed hydrolysis of bis(2,4,4-trimethylpentyl)dithiophosphinic acid involves the following key steps:

  • Protonation of the Thiophosphoryl Group: The reaction is initiated by the protonation of one of the sulfur atoms of the dithiophosphinic acid. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient phosphorus atom. This results in the formation of a pentacoordinate intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the sulfur atoms, facilitating the subsequent cleavage of the P-S bond.

  • Cleavage of the P-S Bond: The P-S bond is broken, leading to the formation of bis(2,4,4-trimethylpentyl)monothiophosphinic acid and hydrogen sulfide.

  • Further Hydrolysis: The resulting monothiophosphinic acid can undergo further hydrolysis under acidic conditions to yield bis(2,4,4-trimethylpentyl)phosphinic acid.

This proposed pathway is illustrated in the diagram below.

Hydrolysis_Mechanism Dithiophosphinic_Acid Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid Protonated_Intermediate Protonated Intermediate Dithiophosphinic_Acid->Protonated_Intermediate + H₃O⁺ Pentacoordinate_Intermediate Pentacoordinate Intermediate Protonated_Intermediate->Pentacoordinate_Intermediate + H₂O Monothiophosphinic_Acid Bis(2,4,4-trimethylpentyl)monothiophosphinic Acid Pentacoordinate_Intermediate->Monothiophosphinic_Acid - H₂S Phosphinic_Acid Bis(2,4,4-trimethylpentyl)phosphinic Acid Monothiophosphinic_Acid->Phosphinic_Acid + H₂O, - H₂S H2S H₂S H2O H₂O H3O_plus H₃O⁺

Proposed mechanism for the acid-catalyzed hydrolysis.

Experimental Protocol for Kinetic Study

A robust understanding of the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid requires empirical data. The following is a detailed, self-validating protocol for conducting a kinetic study of its hydrolysis in a non-oxidizing acidic medium, such as sulfuric acid.

Materials and Reagents
  • Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (high purity)

  • Sulfuric acid (concentrated, analytical grade)

  • Deionized water

  • Organic solvent (e.g., toluene or dodecane, HPLC grade)

  • Internal standard for NMR and GC-MS (e.g., triphenyl phosphate)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment
  • Jacketed glass reactor with temperature control

  • Magnetic stirrer

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas-tight syringes

  • NMR spectrometer (³¹P capability)

  • Fourier-transform infrared (FT-IR) spectrometer

  • Gas chromatograph with mass spectrometer (GC-MS)

Experimental Workflow

The overall workflow for the kinetic study is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Acid Prepare Acidic Medium (e.g., 2M H₂SO₄) Start_Reaction Combine Phases in Reactor at Controlled Temperature Prep_Acid->Start_Reaction Prep_Organic Prepare Organic Solution (Dithiophosphinic Acid in Toluene) Prep_Organic->Start_Reaction Sampling Withdraw Samples at Timed Intervals Start_Reaction->Sampling Quench_Reaction Quench Reaction (e.g., Neutralization/Dilution) Sampling->Quench_Reaction Analyze_NMR ³¹P NMR Analysis Quench_Reaction->Analyze_NMR Analyze_FTIR FT-IR Analysis Quench_Reaction->Analyze_FTIR Analyze_GCMS GC-MS Analysis Quench_Reaction->Analyze_GCMS Calculate_Concentration Calculate Concentration of Reactant and Products Analyze_NMR->Calculate_Concentration Analyze_GCMS->Calculate_Concentration Determine_Kinetics Determine Rate Constant and Reaction Order Calculate_Concentration->Determine_Kinetics

Workflow for the kinetic study of hydrolysis.
Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the desired acidic medium (e.g., 2 M H₂SO₄) by carefully diluting concentrated sulfuric acid with deionized water.

    • Prepare a stock solution of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in the chosen organic solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • Add a known volume of the acidic medium to the jacketed glass reactor and allow it to equilibrate to the desired temperature (e.g., 50 °C).

    • Initiate the reaction by adding a known volume of the organic solution of the dithiophosphinic acid to the reactor with vigorous stirring.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the organic phase using a gas-tight syringe.

  • Sample Preparation for Analysis:

    • Immediately quench the reaction in the withdrawn sample to prevent further degradation. This can be achieved by neutralizing the acidic component or by rapid dilution in a cold solvent.

    • For ³¹P NMR analysis , evaporate the solvent from a known volume of the sample, and redissolve the residue in CDCl₃ containing a known amount of an internal standard.[11][12][13][14]

    • For FT-IR analysis , a small drop of the organic phase can be directly analyzed.[4][5][15]

    • For GC-MS analysis , derivatization of the acidic components may be necessary to improve their volatility and chromatographic behavior.[16][17][18]

  • Analytical Procedures:

    • ³¹P NMR Spectroscopy: Acquire ³¹P NMR spectra of the samples. The disappearance of the signal corresponding to the dithiophosphinic acid and the appearance of new signals for the monothiophosphinic and phosphinic acid products can be monitored.[11][15][19]

    • FT-IR Spectroscopy: Record the FT-IR spectra to observe changes in the functional groups, such as the appearance of P=O stretching vibrations and the disappearance of P=S vibrations.[4][5][15]

    • GC-MS: Use GC-MS to separate and identify the degradation products. The mass spectra will provide molecular weight and fragmentation information to confirm the structures of the hydrolysis products.[4][5][16]

Data Analysis and Interpretation

The data obtained from the analytical techniques should be processed to determine the kinetics of the hydrolysis reaction.

Quantitative Analysis using ³¹P NMR

The relative concentrations of the parent compound and its hydrolysis products can be determined by integrating the corresponding signals in the ³¹P NMR spectra. The percentage of degradation can be calculated as follows:

% Degradation = [ (Initial Area of Parent Peak - Area of Parent Peak at time t) / Initial Area of Parent Peak ] * 100

Kinetic Analysis

By plotting the concentration of bis(2,4,4-trimethylpentyl)dithiophosphinic acid versus time, the reaction order and the rate constant (k) can be determined. For a pseudo-first-order reaction, a plot of ln([Concentration]) versus time will yield a straight line with a slope of -k.

Tabulated Data

The quantitative data from the kinetic study can be summarized in a table for easy comparison.

Time (hours)Concentration of Dithiophosphinic Acid (M)% Degradation
00.1000
10.0982
20.0964
40.0928
80.08515
240.06535

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Best Practices

This technical guide has outlined a comprehensive approach to understanding and evaluating the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in acidic media. While this compound is generally considered stable, the potential for hydrolysis under specific process conditions should not be overlooked.

Key Takeaways and Recommendations:

  • The primary mechanism of degradation in non-oxidizing acids is likely hydrolysis, proceeding through a proton-catalyzed nucleophilic attack of water on the phosphorus center.

  • ³¹P NMR spectroscopy is a powerful tool for monitoring the kinetics of hydrolysis in real-time.

  • FT-IR and GC-MS are essential for the qualitative identification of hydrolysis products.

  • For applications requiring long-term stability in acidic environments, it is recommended to conduct kinetic studies under process-relevant conditions to establish operational limits.

  • The presence of impurities in the commercial product can influence its stability, and therefore, using a well-characterized, high-purity starting material is crucial for fundamental studies.

By following the principles and protocols outlined in this guide, researchers and professionals can gain a deeper understanding of the hydrolytic stability of bis(2,4,4-trimethylpentyl)dithiophosphinic acid, leading to more robust and efficient applications.

References
  • Lee, M. S., & Gwak, S. J. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Metals, 10(8), 1093. [Link]

  • Lee, M. S., & Gwak, S. J. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cynaex 301 and Cyanex 302 for Their Application to Metal Separation. Semantic Scholar. [Link]

  • Wang, C., et al. (2020). From “S” to “O”: experimental and theoretical insights into the atmospheric degradation mechanism of dithiophosphinic acids. RSC Advances, 10(67), 41045-41053. [Link]

  • Capone, J. P., & Cmarik, G. E. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4627. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]

  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical sciences, 18(7), 799-804. [Link]

  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. [Link]

  • Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. American Journal of Analytical Chemistry, 8(11), 693-701. [Link]

  • Ghorbani, M., et al. (2023). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Heliyon, 9(10), e20295. [Link]

  • Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12385-12419. [Link]

  • ResearchGate. (n.d.). Organophosphorus degradation monitored by 31P NMR. [Link]

  • da Silva, A. B., & Esteves, P. M. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Molecules, 29(22), 4889. [Link]

  • Aly, M. I., & El-Dessouky, S. I. (2007). Novel Method for Stripping of Molybdenum(VI) after Its Extraction with Cyanex 301. Journal of the Korean Chemical Society, 51(2), 141-146. [Link]

  • Tamborski, J. J., et al. (2022). Solid-state 31P NMR reveals the biological organophosphorus compounds as the dominant phosphorus species in Saharan dust aerosols. Communications Earth & Environment, 3(1), 1-8. [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • Grigorieva, N. A., et al. (2020). Study of the stability of Cyanex 301 and its salts in the presence of oxidizing agents. Chemistry, 13(2). [Link]

  • Lee, M. S., & Gwak, S. J. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. ResearchGate. [Link]

  • Modro, T. A., & Lawry, M. A. (1979). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Journal of Organic Chemistry, 44(22), 3878-3881. [Link]

  • Grimes, T. S., et al. (2014). Chemical degradation studies on a series of dithiophosphinic acids. Industrial & Engineering Chemistry Research, 53(9), 3606-3611. [Link]

  • Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]

  • Balcaen, T., Binnemans, K., & Raiguel, S. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances, 16(1), 1-10. [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Grimes, T. S., et al. (2014). Chemical Degradation Studies on a Series of Dithiophosphinic Acids (DPAHs). ResearchGate. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Balcaen, T., Binnemans, K., & Raiguel, S. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. [Link]

  • Rickelton, W. A., & Boyle, R. J. (2015). Methods for recovering bis(2,4,4-trimethylpentyl) dithiophosphinic acid.
  • Smirnova, S. V., et al. (2025). New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)phosphinic Acid, Tributyl Phosphate and Phenol for the Extraction of Trivalent Rare-Earth Elements from Nitrate Solutions. Molecules, 30(17), 3345. [Link]

  • Meeker, D. S., et al. (2021). Permanganometric Titration for the Quantification of Purified Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid in n-Dodecane. ACS Omega, 6(12), 8463-8468. [Link]

Sources

In-depth Technical Guide: NMR Spectral Analysis of Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, commercially known as Cyanex 301, is a crucial organophosphorus compound with significant applications in solvent extraction and hydrometallurgy.[1][2][3] A thorough understanding of its molecular structure is paramount for optimizing its use and for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.[4][5][6][7] This technical guide provides an in-depth analysis of the ¹H, ¹³C, and ³¹P NMR spectra of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid. We will explore the theoretical underpinnings of the spectral features, provide detailed assignments of chemical shifts and coupling constants, and present a standardized protocol for acquiring high-quality NMR data. This guide is intended to serve as a comprehensive resource for researchers and professionals working with this important chemical.

Introduction to Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is a member of the organophosphorus acid extractant family. Its structure, characterized by two bulky, branched alkyl chains attached to a dithiophosphinic acid moiety, imparts a high solubility in organic solvents and a strong affinity for certain metal ions.[1][3] The molecule exists as a racemic mixture of diastereomers due to the chiral centers at the 2-position of the trimethylpentyl groups.[8] This structural complexity can influence its chemical properties and is reflected in its NMR spectra.

The primary application of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is in the selective extraction of metal ions, such as cobalt and nickel, from aqueous solutions.[2][9] Understanding its purity and identifying potential degradation products is critical for its effective use in industrial processes. NMR spectroscopy, with its ability to provide detailed structural information at the atomic level, is the premier analytical technique for this purpose.

Principles of Multinuclear NMR Spectroscopy for Organophosphorus Compounds

The NMR analysis of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid involves the study of three key nuclei: ¹H, ¹³C, and ³¹P. Each nucleus provides unique and complementary information about the molecular structure.

  • ¹H NMR: Proton NMR is fundamental for elucidating the structure of the alkyl chains. The chemical shift of each proton is determined by its local electronic environment, and the coupling between neighboring protons (spin-spin splitting) reveals their connectivity.

  • ¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.[10] The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to.[10] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.[10]

  • ³¹P NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique for studying organophosphorus compounds.[4][7][11] The chemical shift of the phosphorus nucleus is highly dependent on its coordination number, the nature of its substituents, and its oxidation state.[5][6][7] For dithiophosphinic acids, the ³¹P chemical shift is a direct indicator of the integrity of the P-S bonds.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra.

3.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for the NMR analysis of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C and ³¹P NMR in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external standard (δ = 0.00 ppm).[7][11]

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer:

Parameter ¹H NMR ¹³C NMR ³¹P NMR
Pulse Program zg30zgpg30zgpg30
Number of Scans 16102464
Relaxation Delay 2.0 s2.0 s5.0 s
Acquisition Time 3.0 s1.5 s1.0 s
Spectral Width 16 ppm250 ppm200 ppm
Temperature 298 K298 K298 K

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Weigh Compound B Dissolve in CDCl3 A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Tune and Shim Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Acquire 31P Spectrum G->H I Acquire 2D Spectra (COSY, HSQC) if needed H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Chemical Shift Referencing K->L M Integration and Peak Picking L->M N Spectral Interpretation and Structure Elucidation M->N

(4) CH3-C-CH2-CH(2)-CH2(1)-P(S)SH | | CH3 (5) CH3 (3)

Sources

Methodological & Application

Application Note: High-Efficiency Extraction of Cobalt and Nickel using Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid (Cyanex 301)

[1][2][3][4]

Executive Summary

The separation of cobalt and nickel is a classic hydrometallurgical challenge due to their similar physicochemical properties.[1][2] While phosphinic acids (e.g., Cyanex 272) are the industry standard for separating Co from Ni at pH 5–6, they require extensive neutralization of acidic leach liquors.

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (commercially known as Cyanex 301 ) offers a distinct advantage: it extracts both Cobalt and Nickel with high efficiency at very low pH (< 2.0) . This allows for the direct recovery of these metals from acidic leach streams (sulfate or chloride) without upstream neutralization, rejecting hard impurities like Calcium (Ca), Magnesium (Mg), and Manganese (Mn).

This guide details the protocol for using Cyanex 301 for the bulk recovery of Co/Ni from acidic media and strategies for their subsequent selective stripping .

Chemical Principles & Mechanism

The "Soft-Soft" Interaction (HSAB Theory)

Unlike Cyanex 272 (P=O, O donor), Cyanex 301 contains sulfur donor atoms (P=S, S donor). According to the Hard and Soft Acids and Bases (HSAB) theory:

  • Cobalt(II) and Nickel(II) are borderline/soft acids.

  • Cyanex 301 is a soft base.

  • Impurities (Ca, Mg, Mn) are hard acids.

Consequently, Cyanex 301 forms extremely stable, hydrophobic complexes with Co and Ni at low pH, while rejecting hard impurities.

Reaction Mechanism:


Comparative Performance
FeatureCyanex 272 (Phosphinic)Cyanex 301 (Dithiophosphinic)
Active Group Bis(2,4,4-trimethylpentyl)phosphinic acidBis(2,4,4-trimethylpentyl)dithio phosphinic acid
Donor Atoms O, OS, S
Operating pH 5.0 – 6.00.5 – 2.0
Co/Ni Selectivity High (

)
Low (

)
Primary Use Separating Co from NiBulk Co/Ni recovery from impurities (Mg/Ca/Mn)
Stripping Easy (Dilute acid)Difficult (Requires strong acid)

Critical Constraints & Stability (The "Achilles Heel")

WARNING: Cyanex 301 is susceptible to oxidative degradation.[3]

  • Oxidation: In the presence of air or strong oxidants (e.g., Fe

    
    , HNO
    
    
    ), the extractant degrades into a disulfide form (reversible) and eventually to Cyanex 272 (irreversible).
  • Cobalt Oxidation: Co(II) can oxidize to Co(III) in the organic phase. Co(III) complexes are kinetically inert and extremely difficult to strip.

Mitigation Strategy:

  • Maintain an inert atmosphere (N

    
     blanket) during extraction if possible.
    
  • Ensure Feed is free of strong oxidants (reduce Fe

    
     to Fe
    
    
    ).
  • Avoid Nitric Acid stripping.

Experimental Protocol

Materials Preparation
  • Extractant: Cyanex 301 (active component: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid), purified or technical grade (~85%).

  • Diluent: Aliphatic kerosene (e.g., Exxsol D80) or aromatic (Toluene) depending on solubility requirements.

  • Modifier: 5-10% v/v Isodecanol or TBP (Tributyl phosphate) to prevent third-phase formation.

  • Feed Solution: Synthetic or real leach liquor (pH adjusted to 1.0 – 1.5).

Workflow Diagram

GFeedAcidic Feed(Co, Ni, Mg, Mn, Ca)pH 1.0 - 1.5ExtractExtraction StageCyanex 301 (10-15%)O:A = 1:1Feed->ExtractAq InRaffinateRaffinate(Mg, Mn, Ca waste)Extract->RaffinateAq OutLoadedOrgLoaded Organic(Co + Ni)Extract->LoadedOrgOrg OutScrubScrubbing Stage0.05 M H2SO4LoadedOrg->ScrubScrubLiqScrub Liquor(Recycle to Feed)Scrub->ScrubLiqAq OutStripStripping Stage(Selective or Bulk)Scrub->StripOrg InProductProduct Stream(Co/Ni Concentrate)Strip->ProductAq OutRegenRegenerated SolventStrip->RegenOrg OutRegen->ExtractOrg In

Caption: General workflow for bulk recovery of Co/Ni using Cyanex 301, highlighting the scrubbing of impurities and solvent regeneration.

Step-by-Step Procedure
Phase 1: Extraction (Bulk Recovery)
  • Preparation: Dilute Cyanex 301 to 0.5 M (approx 15% v/v) in kerosene with 5% modifier.

  • Contact: Mix Organic (O) and Aqueous Feed (A) at a ratio of 1:1 in a separatory funnel or mixer-settler.

  • Equilibration: Shake vigorously for 10–15 minutes at 25°C.

  • Separation: Allow phases to disengage.

    • Result: Co and Ni transfer to the Organic phase (>99% efficiency).[4] Mg, Mn, and Ca remain in the Aqueous phase (Raffinate).

  • Validation: Measure metal concentration in Raffinate using ICP-OES.

Phase 2: Scrubbing (Impurity Removal)

Co-extracted impurities (trace Mn/Mg) must be removed.

  • Agent: 0.05 M H

    
    SO
    
    
    or HCl.
  • Ratio: O:A = 5:1 (High organic to concentrate impurities in small aqueous volume).

  • Process: Contact loaded organic with scrub solution for 5 minutes.

  • Outcome: Impurities transfer to aqueous phase; Co/Ni remain in organic.

Phase 3: Stripping (The Critical Step)

Stripping metals from Cyanex 301 is difficult due to the strong P-S bond. Choose Method A or Method B .

Method A: Selective Stripping (Separation of Co from Ni) [5]

  • Principle: Co-S bonds are slightly more labile or susceptible to protonation than Ni-S bonds under specific regimes, or vice versa depending on the acid concentration. Recent literature suggests selective stripping is possible.[3]

  • Agent: 3.0 M H

    
    SO
    
    
    .
  • Protocol: Contact Scrubbed Organic with 3.0 M H

    
    SO
    
    
    at O:A = 1:1.
  • Result: ~93% Cobalt strips into the aqueous phase, while only ~5% Nickel strips.

  • Advantage: Achieves partial separation during the stripping stage.

Method B: Bulk Stripping (Total Recovery)

  • Agent: 8.0 M HCl (Hydrochloric Acid).[6]

  • Protocol: Contact at O:A = 1:1 or 1:2.

  • Result: >99% of both Cobalt and Nickel are stripped.[7][1][8]

  • Note: Sulfuric acid alone (even concentrated) is often insufficient for complete Nickel stripping from Cyanex 301.

Data & Performance Metrics

The following data summarizes typical performance metrics derived from acidic sulfate leach liquors.

ParameterConditionCo Extraction (%)Ni Extraction (%)Mn Extraction (%)
Extraction pH 1.5, 10% Cyanex 301> 99.0%> 99.0%~ 11.5%
Scrubbing 0.05 M H

SO

< 0.1% (Loss)< 0.1% (Loss)> 80% (Removed)
Stripping (A) 3.0 M H

SO

93.0% 5.0% -
Stripping (B) 8.0 M HCl> 99.9%> 90.0%-

Data Source: Adapted from Le et al. (2021) and Cyanex 301 technical literature.

References

  • Cytec Industries. (2008). Cyanex 301 Extractant Technical Brochure. Solvay (formerly Cytec). Link

  • Le, M. N., & Lee, M. S. (2021). Recovery of Co and Ni from Strong Acidic Solution by Cyanex 301.[7][5] Journal of the Korean Institute of Resources Recycling, 30(6), 63-71. Link

  • Sole, K. C., Hiskey, J. B., & Ferguson, T. L. (1993). An assessment of the long-term stabilities of Cyanex 302 and Cyanex 301 in sulfuric and nitric acids. Solvent Extraction and Ion Exchange, 11(5), 783-796. Link

  • Pospiech, B. (2013).[4] Solvent extraction of cobalt(II) and nickel(II) from chloride solutions by Cyanex 301.[3][5] Physicochemical Problems of Mineral Processing, 49(1). Link

  • Rickelton, W. A. (1992). Novel Uses for Thiophosphinic Acids in Solvent Extraction. JOM, 44(4), 52-54. Link

Saponification procedures for Bis(2,4,4-trimethylpentyl)dithiophosphinic acid extractants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the saponification procedures for Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (commercially known as Cyanex 301 ). As a "soft" donor extractant containing sulfur, this ligand exhibits exceptional selectivity for soft Lewis acids (Ag, Cd, Ni, Co, Zn, and Actinides) over hard acids (Ca, Mg, Lanthanides).

However, its high pKa (~2.6–3.0) necessitates saponification (conversion to a salt form) to prevent pH depression during extraction.[1] Improper saponification leads to three critical failure modes:

  • Oxidative Degradation: Conversion to disulfides (R-S-S-R) or phosphinic oxides (Cyanex 272).

  • Third-Phase Formation: The salt form is highly polar and prone to forming microemulsions or precipitating out of non-polar diluents.

  • H₂S Evolution: Safety risks during acidification if impurities are present.

This protocol targets researchers in radiopharmaceutical purification (isotope separation) and high-purity metal refining (catalyst scavenging), providing a self-validating workflow to generate the saponified extractant while mitigating degradation.

Chemical Basis & Mechanism[2]

The Challenge: Proton Release

In its acid form (


), the extraction of a metal cation (

) releases protons:

Accumulation of

lowers the aqueous pH, shifting the equilibrium to the left and halting extraction.
The Solution: Saponification

Pre-neutralizing the extractant with a base (e.g., NaOH) replaces the proton with a sodium ion, which does not alter the pH significantly upon exchange:




[1]

Pre-Requisites & Safety

Materials
  • Extractant: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (>85% purity recommended).

  • Diluent: Aliphatic kerosene (e.g., Exxsol D80) or n-Dodecane.

  • Modifier (CRITICAL): Isodecanol or Tributyl Phosphate (TBP). Required to solubilize the polar Na-salt and prevent third-phase formation.

  • Base: 1M - 5M NaOH (Carbonate-free) or Ammonium Hydroxide (

    
    ).
    
  • Indicator: Bromothymol Blue (0.1% in ethanol).

Safety Hazards
  • H₂S Risk: If the extractant contains sulfide impurities, contact with acid can release fatal hydrogen sulfide gas. Work in a fume hood.

  • Oxidation: Dithiophosphinic acids degrade in air. Nitrogen blanketing is highly recommended during heating or vigorous mixing.

Protocol A: Determination of Acid Value (AV)

Objective: To calculate the exact stoichiometry for saponification, avoiding excess base which causes emulsification.

  • Sampling: Dissolve 1.0 g of the crude extractant in 20 mL of 2-propanol (IPA).

  • Titration: Add 3 drops of Bromothymol Blue. Titrate with 0.1 N NaOH standard solution until the color shifts from yellow to distinct blue.

  • Calculation:

    
    
    Where 
    
    
    
    is volume in mL,
    
    
    is normality, and
    
    
    is sample weight in grams.[2]

Protocol B: Controlled Saponification Workflow

Objective: To convert the extractant to its sodium salt form (


) at a controlled degree (typically 50-70%) without degradation.
Step 1: Organic Phase Preparation

Prepare the organic phase before adding base to ensure solubility.

  • Composition:

    • Extractant: 0.5 M to 1.0 M Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.

    • Modifier: 5% to 10% v/v Isodecanol (or TBP). Note: Without this, the sodium salt will precipitate.

    • Diluent: Balance with Kerosene/Dodecane.

Step 2: Stoichiometric Calculation

Calculate the mass of NaOH required for the desired saponification degree (


, usually 60% or 0.60):


Step 3: Saponification Reaction
  • Setup: Jacketed glass reactor with overhead stirrer and Nitrogen purge.

  • Temperature Control: Set cooling jacket to 25°C . Do not exceed 40°C; thermal stress promotes disulfide formation.

  • Addition: Add the calculated NaOH (dissolved in minimum water, typically 2-5M) dropwise to the organic phase under vigorous stirring (500 RPM).

  • Equilibration: Stir for 30 minutes under

    
    .
    
  • Separation: Transfer to a separating funnel. Allow phases to settle for 1 hour.

    • Observation: The organic phase (top) should be clear. If cloudy/milky, increase Modifier concentration by 2% and re-settle.

    • Aqueous Waste: Drain the bottom aqueous phase (contains water of reaction and impurities).

Visualization: Saponification & Extraction Logic

SaponificationWorkflow Start Crude Extractant (Acid Form HR) QC_AV QC: Acid Value Titration Start->QC_AV Prep Step 1: Dilution (Add Modifier + Diluent) Start->Prep Calc Step 2: Calc NaOH (Target 60% Sap.) QC_AV->Calc Input Data React Step 3: Reaction (T < 40°C, N2 Atmosphere) Prep->React Calc->React Add Base Settle Phase Separation (Remove Aqueous Waste) React->Settle Check Visual Check: Clear Phase? Settle->Check Ready Saponified Solvent (NaR + HR) Check->Ready Yes Fix Add Isodecanol (+2% v/v) Check->Fix No (Cloudy/Third Phase) Extraction Metal Extraction (Contact with Feed) Ready->Extraction Fix->Settle Recycle

Figure 1: Logic flow for the preparation of saponified dithiophosphinic acid, highlighting the critical feedback loop for phase stability (modifier addition).

Quality Control & Troubleshooting

Validation: P-31 NMR Spectroscopy

The "Gold Standard" for verifying integrity.

  • Instrument: 400 MHz NMR,

    
     solvent.
    
  • Target Signal: The dithiophosphinic acid/salt signal appears at ~60-65 ppm .

  • Degradation Signal: If oxidized, a Disulfide peak appears at ~80 ppm . If hydrolyzed (loss of sulfur), a Monothio peak appears at ~90 ppm .

  • Acceptance Criteria: Disulfide peak integration < 2%.

Troubleshooting Table
IssueSymptomRoot CauseCorrective Action
Third Phase A middle layer forms or organic phase turns turbid.Sodium salt is insoluble in kerosene; Modifier insufficient.Add Isodecanol or TBP (up to 15% v/v). Warm slightly to 30°C.
Emulsion Phases do not separate after 10 mins.Excess base (over-saponification) or high shear mixing.Reduce saponification target to 50%. Use gentle folding agitation instead of shear.
Precipitation White crystals at bottom.Sodium salt crystallized out.Water content in organic phase is too low. Add 1-2% water or increase modifier.
Loss of Selectivity Co-extraction of hard acids (Ca/Mg).Degradation to Cyanex 272 (Oxo-form).Check NMR. If degraded, solvent must be purged/regenerated.

References

  • Cytec Industries (Solvay). (2008). Cyanex® 301 Extractant: Technical Brochure. Retrieved from

  • Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy, 37(2), 129-147. Link

  • Grigorieva, N. A., et al. (2020). Degradation of Cyanex 301 in Contact with Nitric Acid Media.[3][4] Solvent Extraction and Ion Exchange, 38(5), 533-548. Link

  • Zhu, Z., et al. (2012). Solvent extraction of nickel and cobalt from sulfate solutions using Cyanex 301. Transactions of Nonferrous Metals Society of China, 22(1), 193-197. Link

  • Modolo, G., et al. (2007). Separation of minor actinides from genuine high active concentrate using the SANEX-process. Radiochimica Acta, 95(3), 161-168. Link

Sources

Selective extraction of silver and palladium using dithiophosphinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective Extraction of Silver (Ag) and Palladium (Pd) Using Dithiophosphinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The selective recovery of precious metals such as silver and palladium is of paramount importance in fields ranging from hydrometallurgy and catalyst recycling to the purification of active pharmaceutical ingredients (APIs) where these metals may have been used as catalysts. Solvent extraction, a workhorse of chemical separations, offers a scalable and efficient method for this purpose. Among the vast array of available extractants, dithiophosphinic acids have emerged as a class of reagents with exceptional selectivity for soft Lewis acids like Ag(I) and Pd(II).[1][2]

This document serves as a detailed guide to the principles and practices of using dithiophosphinic acid derivatives, with a focus on the commercially available and widely studied bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the active component in Cyanex® 301), for the selective extraction of silver and palladium from acidic aqueous solutions.[1][3] We will delve into the coordination chemistry that governs this selectivity, provide validated, step-by-step protocols for extraction and stripping, and discuss the analytical methods required for process quantification.

The Principle of Selectivity: A Chemical Rationale

The efficacy of dithiophosphinic acids in selectively targeting silver and palladium is rooted in the Hard and Soft Acids and Bases (HSAB) principle.

  • The Extractant (Soft Base): Dithiophosphinic acids, with their two sulfur donor atoms, are classified as soft bases. The sulfur atoms are highly polarizable and readily share their electron pairs with suitable acceptors. The high acidity of the dithiophosphinic acid moiety allows for metal extraction from solutions with a pH of 1 or even lower, which is a significant advantage over many other extractants that require higher pH values.[3]

  • The Target Metals (Soft Acids): Silver (Ag⁺) and Palladium (Pd²⁺) are classic examples of soft acid cations. They possess low charge density and their outer electrons are easily polarized.

According to the HSAB principle, soft acids preferentially bind to soft bases. This strong affinity between the sulfur donors of the dithiophosphinic acid and the soft metal ions (Ag⁺, Pd²⁺) leads to the formation of highly stable chelate complexes that are soluble in the organic phase. Conversely, hard acid metal ions (e.g., Na⁺, Ca²⁺, Al³⁺) or even some borderline acids (e.g., Ni²⁺, Co²⁺, Zn²⁺) have a much lower affinity for the soft sulfur donors, allowing for excellent separation.[1][2]

The extraction mechanism is a cation exchange process where the proton of the dithiophosphinic acid is exchanged for a metal ion, forming a neutral complex that partitions into the organic phase.

Extraction_Mechanism M Ag⁺ or Pd²⁺ MR [M(R₂P(S)S)ₙ] (Metal-Extractant Complex) M->MR Forms Complex H_aq H⁺ HR R₂P(S)SH (Dithiophosphinic Acid) HR->H_aq HR->MR Chelates Metal

Figure 1: Cation exchange mechanism for metal extraction by dithiophosphinic acid.

Experimental Protocols

These protocols are designed for laboratory-scale batch extractions. All work involving organic solvents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Required Reagents and Equipment
  • Extractant: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (e.g., Cyanex® 301).

  • Organic Solvent (Diluent): Toluene, heptane, or kerosene.

  • Aqueous Phase: Deionized water, nitric acid (HNO₃) or sulfuric acid (H₂SO₄), stock solutions of silver nitrate (AgNO₃) and palladium(II) chloride (PdCl₂).

  • Stripping Agent: Thiourea (CS(NH₂)₂) and hydrochloric acid (HCl).[4]

  • Equipment: Separatory funnels, mechanical shaker or vortex mixer, pH meter, volumetric flasks, pipettes, analytical balance.

  • Analytical Instrument: Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) / Optical Emission Spectrometer (ICP-OES).[5][6]

Protocol 1: Selective Extraction of Silver and Palladium

This protocol describes the co-extraction of Ag(I) and Pd(II) from an acidic aqueous solution. Subsequent selective stripping (Protocol 3.3) can be used for their separation.

  • Preparation of the Organic Phase:

    • Prepare a 0.1 M solution of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in toluene. For example, dissolve the required mass of the extractant in a final volume of 100 mL of toluene in a volumetric flask.

    • Rationale: Toluene is a common aromatic diluent that provides good solubility for both the extractant and the resulting metal complex. The 0.1 M concentration is a robust starting point for efficient extraction.

  • Preparation of the Aqueous Phase:

    • Prepare a synthetic aqueous solution containing 100 mg/L (ppm) of Ag(I) and 100 mg/L of Pd(II).

    • Acidify the solution to a final concentration of 1.0 M nitric acid (HNO₃).

    • Rationale: A strongly acidic medium (pH < 1) is crucial. It ensures the target metals are in their free cationic form and suppresses the hydrolysis of potentially interfering metals.[3] Dithiophosphinic acids are stable and effective under these conditions.[2]

  • Extraction Procedure:

    • In a separatory funnel, combine equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases. This creates an aqueous-to-organic (A:O) phase ratio of 1:1.

    • Stopper the funnel securely and shake vigorously for 10-15 minutes using a mechanical shaker.

    • Rationale: A 10-15 minute contact time is generally sufficient to reach extraction equilibrium. Vigorous shaking maximizes the interfacial area between the two phases, accelerating the mass transfer of the metal-extractant complex.[7]

    • Allow the phases to separate completely (typically 5-10 minutes). A sharp interface should be visible.

    • Carefully drain the lower aqueous phase (the raffinate) into a clean beaker.

    • Drain the upper organic phase (the loaded organic) into a separate clean beaker.

  • Sample Analysis:

    • Take a sample from the initial aqueous solution (before extraction) and from the raffinate (after extraction).

    • Analyze the concentration of Ag and Pd in both samples using AAS or ICP-MS/OES to determine the extraction efficiency.

Workflow_Extraction A 1. Prepare Aqueous Phase (100 ppm Ag/Pd in 1M HNO₃) C 3. Combine & Shake (A:O = 1:1, 15 min) A->C B 2. Prepare Organic Phase (0.1 M Dithiophosphinic Acid in Toluene) B->C D 4. Phase Separation C->D E Aqueous Raffinate (Depleted of Ag/Pd) D->E F Loaded Organic Phase (Enriched with Ag/Pd) D->F G 5. Analyze Raffinate (AAS or ICP) E->G H Proceed to Stripping (Protocol 3.3) F->H

Figure 2: General workflow for the solvent extraction of Ag and Pd.

Protocol 2: Stripping (Back-Extraction) of Silver and Palladium

Stripping is the process of recovering the extracted metals from the loaded organic phase back into a new aqueous solution, allowing for the regeneration and reuse of the extractant.

  • Preparation of the Stripping Solution:

    • Prepare an aqueous solution containing 1.0 M thiourea and 1.0 M hydrochloric acid (HCl).

    • Rationale: Thiourea is a powerful complexing agent for both Ag(I) and Pd(II). It forms highly stable, water-soluble cationic complexes, effectively breaking the metal-dithiophosphinate bond and pulling the metals back into the aqueous phase.[4][8] An acidic medium is required to maintain the stability of the thiourea and the stripped metal complexes.

  • Stripping Procedure:

    • Take the loaded organic phase from Protocol 3.2.

    • In a clean separatory funnel, combine the loaded organic with the stripping solution. An A:O phase ratio of 1:1 is a good starting point.

    • Shake vigorously for 15-20 minutes.

    • Allow the phases to disengage.

    • Drain the lower aqueous phase, which is now the "pregnant strip solution" containing the recovered silver and palladium.

    • The upper organic phase is the "stripped" or "barren" organic and can be recycled for further extraction cycles.

  • Sample Analysis:

    • Analyze the metal content of the pregnant strip solution and the stripped organic phase to determine the stripping efficiency. Almost complete stripping of both silver and palladium can be achieved with this method.[4]

Data Analysis and Performance Metrics

The performance of the extraction process is quantified using the following metrics:

  • Extraction Efficiency (%E): The percentage of metal transferred from the aqueous to the organic phase. %E = ([M]initial_aq - [M]final_aq) / [M]initial_aq * 100

  • Distribution Ratio (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. D = [M]org / [M]aq

  • Separation Factor (β): A measure of the ability to separate two different metals (M1 and M2). β(M1/M2) = D(M1) / D(M2)

ParameterTypical ValueConditionsSource(s)
Palladium (Pd) Extraction >98%Disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from 1.0 M HNO₃.[4]
Silver (Ag) Extraction >99%Disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from nitrate solution.[4]
Ag/Impurity Separation Factor 30,000 - 400,000For impurities like Ni, Cu, Co, Zn, Fe(III) using the disulfide extractant.[4]
Pd Stripping Efficiency Nearly 100%Using a mixture of thiourea and hydrochloric acid.[4]
Ag Stripping Efficiency Nearly 100%Using a mixture of thiourea and sulfuric acid.[4]

Table 1: Typical performance data for the extraction of silver and palladium using dithiophosphinic acid derivatives.

Conclusion

Dithiophosphinic acid derivatives are exceptionally effective and selective reagents for the extraction of silver and palladium from highly acidic solutions. Their operational principle, grounded in the HSAB theory, allows for high-purity recovery and separation from a wide range of other metals. The protocols outlined in this note provide a robust framework for researchers to implement this technology. The ability to efficiently strip the metals using thiourea-based solutions further enhances the process, enabling the recycling of the organic phase and the concentration of the precious metals into a clean aqueous matrix for subsequent processing or analysis.

References

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)
  • Palladium Extraction from Nitrate Solutions with the Disulfide of Bis(2,4,4‐trimethylpentyl)dithiophosphinic Acid.
  • Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews.
  • Actinide extraction methods and actinide separation compositions.
  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI.
  • A Critical Overview of Dithiophosphinate and Dithiophosphate Interactions with Base Metal Sulfides and Precious Metals.
  • Addressing analytical challenges in estimation of precious metals (Ag, Au, Pd, Pt) across a wide range of samples. Indian Chemical Society.
  • Stepwise recovery (extraction and stripping) of silver, palladium and...
  • 6 Precious metal analysis methods using advanced analytical technologies. Malvern Panalytical.
  • Membrane extraction of silver by di(2-ethylhexyl) dithiophosphoric acid. Journal of Membrane Science.

Sources

Application Note: High-Selectivity Cobalt Refining via Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the flow sheet design and operational protocols for separating Cobalt (Co) from Nickel (Ni) using Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (commercially known as the active component of Cyanex® 301).[1]

Unlike traditional phosphinic extractants (e.g., Cyanex® 272), the dithiophosphinic chemistry allows for Co/Ni separation at highly acidic pH (< 1.5), eliminating the need for extensive neutralization.[1] However, this high affinity presents unique challenges in stripping and oxidative stability.[1] This protocol is designed for researchers in hydrometallurgy and pharmaceutical precursor synthesis (e.g., Vitamin B12, organometallic catalysts) requiring >99.9% purity.[1]

Chemical Basis & Mechanism

The separation relies on Pearson’s Hard and Soft Acids and Bases (HSAB) theory.[1]

  • Extractant: The sulfur donor atoms in the dithiophosphinic acid are "soft" bases.

  • Target: Co(II) is a "softer" acid than Ni(II).[1]

  • Result: The extractant exhibits an extremely high separation factor (

    
    ) at low pH, preferentially binding Cobalt.[1]
    

Reaction Mechanism (Cation Exchange):



Where 

represents the dithiophosphinic acid monomer.[1]
Critical Process Parameters (CPPs) & Stability

Before flow sheet design, three critical constraints must be addressed to prevent process failure.

A. Oxidative Instability (The "Sulfur Risk")

Dithiophosphinic acids are susceptible to oxidation, converting to disulfides (


) or degrading to phosphinic acid (Cyanex 272) which alters selectivity.[1]
  • Protocol: Maintain an inert blanket (N

    
     or CO
    
    
    
    ) over mixer-settlers.[1]
  • Avoid: Contact with strong oxidizers (Nitric acid) or prolonged exposure to air at high temperatures (>60°C).[1]

B. The Copper Poisoning Effect

Copper (Cu) has a higher affinity for sulfur than Cobalt and binds irreversibly under standard stripping conditions.[1]

  • Requirement: Feed solution must be Cu-free (< 1 ppm).[1]

  • Pre-treatment: Use a specific Cu-selective extractant (e.g., LIX reagents) or cementation upstream.[1]

C. Stripping Difficulty

Because the Co-S bond is strong, stripping requires aggressive conditions.

  • Standard: 3–6 M HCl or H

    
    SO
    
    
    
    .
  • Optimization: See Section 6 for Synergistic Stripping.

Flow Sheet Design

The following diagram illustrates the optimized circuit for Co/Ni separation. It assumes a Sulfate feed liquor (common in leaching) pre-treated to remove Cu, Fe, and Al.[1]

CobaltRefining Feed Feed Liquor (Co, Ni, Mg, Mn) [pH 1.5] Extraction Extraction Circuit (3 Stages) Extractant: 15% Cyanex 301 Diluent: Kerosene Feed->Extraction Aqueous Feed Scrubbing Scrubbing Circuit (2 Stages) Removes physically entrained Ni/Mg Extraction->Scrubbing Loaded Organic (Co + trace Ni) Raffinate Raffinate (Ni Concentrate) To Ni Recovery Extraction->Raffinate Ni-rich Aqueous Scrubbing->Extraction Spent Scrub (Recycle) Stripping Stripping Circuit (3-4 Stages) High Acid Contact Scrubbing->Stripping Scrubbed Organic (Pure Co) Product Product Liquor (High Purity Co) >99.9% Stripping->Product Co Strip Liquor Regen Solvent Regeneration (Optional Acid Wash) Stripping->Regen Barren Organic Regen->Extraction Recycled Solvent ScrubAcid Scrub Acid (0.1M H2SO4) ScrubAcid->Scrubbing StripAcid Strip Acid (3-6M HCl) StripAcid->Stripping

Figure 1: Continuous Counter-Current Extraction Circuit for Cobalt Purification. Note the recycling of the spent scrub to the extraction feed to minimize Cobalt loss.

Experimental Protocols
Protocol A: Determination of Extraction Isotherms (Batch)

Purpose: To determine the theoretical number of stages required (McCabe-Thiele construction).

Materials:

  • Organic Phase: 15% v/v Bis(2,4,4-trimethylpentyl)dithiophosphinic acid in aliphatic diluent (e.g., Shellsol D70).[1]

  • Aqueous Phase: Synthetic leach liquor (e.g., 2 g/L Co, 20 g/L Ni, pH 1.5).[1]

  • Apparatus: Jacketed glass reactor (thermostated to 25°C or 50°C).[1]

Step-by-Step:

  • Preparation: Prepare 5 separation funnels.

  • Phase Variation: Add organic (O) and aqueous (A) phases in varying volume ratios (O:A): 1:5, 1:2, 1:1, 2:1, 5:1. Total volume: 50 mL.

  • Equilibration: Shake vigorously for 10 minutes. (Note: Kinetics are generally fast, but 10 mins ensures equilibrium).[1]

  • Separation: Allow phases to disengage (typically < 2 mins).

  • Analysis: Analyze the aqueous raffinate for Co and Ni using ICP-OES. Calculate Organic concentration by mass balance.

  • Plotting: Plot

    
     vs. 
    
    
    
    to generate the isotherm.

Data Output Table (Example Structure):

O:A RatioFinal pH[Co] Aq (mg/L)[Co] Org (mg/L)Distribution Co (D)Separation Factor (

)
1:51.45............[1]
1:11.48............
5:11.52............
Protocol B: Continuous Counter-Current Simulation

Purpose: To validate the flow sheet in a laboratory Mixer-Settler unit.[1]

  • Setup: Arrange a 3-Extraction, 2-Scrub, 3-Strip stage bank.

  • Inerting: Cover mixer-settlers with acrylic lids and purge headspace with N

    
     gas.
    
  • Flow Rates: Set pumps based on the O:A ratio derived from Protocol A (typically O:A 1:1 for extraction).

  • Scrubbing: Feed 0.1 M H

    
    SO
    
    
    
    to the scrub section at O:A 5:1. This removes physically entrained Ni.[2]
  • Stripping: Feed 4-6 M HCl to the strip section.

    • Note: If using H

      
      SO
      
      
      
      for stripping, efficiency drops.[1] See Section 6.
Advanced Optimization: Synergistic Systems

To overcome the "Stripping Difficulty" (Section 3C), the addition of a phase modifier/synergist is recommended for robust industrial applications.[1]

The Modifier: Alamine 336 or Aliquat 336 (5-10% v/v).[1] Effect: The amine modifies the coordination sphere, slightly reducing the stability constant of the Co-complex, allowing for easier stripping with lower acid concentrations (e.g., 2M H


SO

instead of 6M HCl).

Comparison Table:

ParameterPure Cyanex 301Cyanex 301 + Alamine 336
Extraction pH < 1.5< 1.5
Selectivity (Co/Ni) HighHigh
Stripping Agent 6M HCl (Aggressive)1-2M H

SO

(Mild)
Corrosion Risk High (Chloride)Low (Sulfate)
Kinetics ModerateFast
References
  • Sole, K. C. (2019).[1] The Evolution of Cobalt–Nickel Separation and Purification Technologies: Fifty Years of Solvent Extraction and Ion Exchange. Sole Consulting. [Link]

  • Tait, B. K. (1993).[1] Cobalt-Nickel separation: The extraction of Cobalt(II) and Nickel(II) by Cyanex 301, Cyanex 302 and Cyanex 272.[1][3][4] Hydrometallurgy, 32(3), 365-372.[1] [Link]

  • Groenewold, G. S., et al. (2012).[1] Oxidative degradation of bis(2,4,4-trimethylpentyl)dithiophosphinic acid in nitric acid studied by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Bourget, C., et al. (2005).[1] Cyanex 301 binary extractant systems in cobalt/nickel recovery from acidic sulphate solutions. Hydrometallurgy, 77(3-4), 203-218.[1] [Link]

  • Rickelton, W. A., et al. (1984).[1] Cobalt-Nickel Separation by Solvent Extraction with Bis(2,4,4-Trimethylpentyl)phosphinic Acid. Solvent Extraction and Ion Exchange.[1][2][3][4][5] [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Emulsion Formation with Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Bis(2,4,4-trimethylpentyl)dithiophosphinic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common issue of emulsion formation during liquid-liquid extraction experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions about Bis(2,4,4-trimethylpentyl)dithiophosphinic acid and the underlying causes of emulsion formation.

Q1: What is Bis(2,4,4-trimethylpentyl)dithiophosphinic acid and what is its primary application?

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is a powerful organophosphorus extractant.[1][2] It is most widely known by its commercial name, Cyanex 301.[3][4] Its primary application is in the field of hydrometallurgy for the selective solvent extraction and separation of metal ions, particularly for separating cobalt from nickel in acidic solutions.[5][6][7] The presence of sulfur atoms in its functional group allows it to extract certain metals at a lower pH compared to its oxygen-based analogues like Cyanex 272, offering unique selectivity.[3][8]

Q2: Why do emulsions frequently form when using this extractant?

Emulsion formation is a common challenge in many liquid-liquid extraction systems and is particularly prevalent when using reagents like Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.[9][10] An emulsion is a stable dispersion of fine droplets of one liquid within another, preventing the clean separation of the aqueous and organic phases.[10][11]

The primary reasons include:

  • Interfacial Activity of the Extractant : Like many solvent extraction reagents, Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is an amphipathic molecule, meaning it has both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This causes it to accumulate at the oil-water interface, reducing the interfacial tension between the two phases and making it easier for stable droplets to form.[12][13]

  • Presence of Surfactants and Particulates : The aqueous sample itself may contain surfactant-like molecules (e.g., proteins, phospholipids, fatty acids) or fine solid particulates that migrate to the interface and stabilize the emulsion.[9]

  • High-Shear Mixing : Excessive agitation or vigorous shaking during the extraction process can break the liquids into extremely fine droplets, which are thermodynamically more stable and resist coalescence.[10][14]

  • Microemulsion Formation : Specific to this reagent, studies have shown that water-in-oil (W/O) microemulsions can form, particularly when the ratio of the neutralized extractant to the metal ion in the aqueous phase is high.[15]

  • Third Phase Formation : In some cases, especially at high metal loading or specific pH values, a distinct third phase can appear at the interface. This is a severe form of emulsion that is often viscous or gelatinous.[16]

Q3: What are the critical experimental factors that influence the stability of these emulsions?

The stability of an emulsion is not random; it is governed by a set of physicochemical parameters. Understanding these factors is the first step toward prevention and troubleshooting. The most critical factors are summarized in the table below.

FactorEffect on Emulsion StabilityScientific Rationale
pH Highly InfluentialpH alters the surface charge of the extractant molecules and other species at the interface.[17][18][19] At certain pH values, electrostatic repulsion between droplets is minimized, leading to aggregation and more stable emulsions.[20][21][22]
Ionic Strength Decreases StabilityAdding salt (e.g., NaCl) to the aqueous phase increases its polarity and density. This "salting out" effect forces surfactant-like molecules into one phase, disrupting the interfacial film and promoting coalescence.[9][17][23]
Temperature Generally Decreases StabilityIncreasing temperature lowers the viscosity of the phases and increases the kinetic energy of the droplets, which can enhance the rate of coalescence.[18][24] However, an optimal temperature may exist for specific systems.[25]
Mixing Intensity Increases StabilityHigh-energy mixing (vigorous shaking) creates smaller droplets, which have a larger surface area-to-volume ratio and are more difficult to separate.[10][14]
Viscosity Increases StabilityA more viscous continuous phase physically hinders the movement and collision of droplets, slowing down the separation process.[17][26]
Purity of Reagents Impurities Increase StabilityTrace impurities in the extractant or the diluent can act as unintended surfactants, significantly lowering interfacial tension and stabilizing emulsions.[12]
Concentration of Extractant Can Increase StabilityHigher concentrations of the extractant can lead to a more crowded and stable interfacial film, preventing droplets from merging.

Systematic Troubleshooting Guide

When faced with a persistent emulsion, a systematic approach is more effective than random attempts to break it. This guide is structured into two parts: immediate actions to resolve an existing emulsion and preventative strategies to avoid them in future experiments.

Part A: Protocol for Breaking an Existing Emulsion

Follow these steps sequentially, starting with the least invasive methods.

G cluster_0 Level 1: Non-Invasive Methods cluster_1 Level 2: Chemical & Physical Intervention cluster_2 Level 3: Advanced & Final Resort Methods A 1. Patience: Let funnel stand for 30-60 min. B 2. Gentle Mechanical Agitation: Slowly swirl or tap the funnel. Use a glass rod to stir the interface. A->B If emulsion persists C 3. Increase Ionic Strength: Add saturated NaCl (brine). Gently invert to mix. B->C If emulsion remains D 4. Alter System pH: Add a few drops of dilute acid (e.g., HCl) or base. Acidify to ~pH 2. C->D If no separation E 5. Apply Gentle Heat: Place funnel in a warm water bath. D->E If still emulsified F 6. Centrifugation: Transfer emulsion to centrifuge tubes. Spin to force phase separation. E->F If emulsion remains G 7. Filtration: Filter entire mixture through Celite® or glass wool. F->G If centrifugation is not possible H 8. Add a Cosolvent: Add a small amount of a different organic solvent (e.g., isopropanol) or ethanol. G->H Last resort

Caption: Step-by-step workflow for breaking an emulsion.

  • Be Patient : This is the simplest and often most overlooked step. Allow the separatory funnel to stand undisturbed for a significant period (30-60 minutes).[23][27] Gravity alone can sometimes be sufficient to resolve a weak emulsion.

  • Gentle Mechanical Agitation : Avoid shaking. Instead, gently swirl the funnel or tap its sides.[23] Another effective technique is to carefully insert a glass stirring rod through the top of the funnel and gently agitate the emulsion layer to encourage droplets to coalesce.[28]

  • Increase Ionic Strength (Salting Out) : Add a small volume of a saturated sodium chloride solution (brine) or even solid NaCl to the funnel.[9][27] Stopper the funnel and invert it gently a few times to mix. This increases the polarity of the aqueous layer, which helps to break the interfacial film stabilizing the emulsion.[23][28]

  • Alter the pH : If the emulsion is suspected to be stabilized by pH-sensitive compounds, carefully add a few drops of a dilute acid (e.g., 1M HCl or H2SO4) or a dilute base.[23] Acidifying the sample to a pH of 2 is a common recommendation, as it can protonate surfactants and disrupt their emulsifying properties.[23]

  • Apply Gentle Heat : Placing the separatory funnel in a warm water bath can decrease the viscosity of the liquids and provide the kinetic energy needed for droplets to merge. Be cautious with volatile solvents and ensure proper venting.

  • Centrifugation : If the sample volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective physical method to force the denser and lighter phases to separate.[9]

  • Filtration : As a more aggressive approach, you can filter the entire mixture through a pad of a filter aid like Celite® or a plug of glass wool in a funnel.[27] The physical interaction with the filter media can rupture the droplets.

  • Add a Different Solvent : Adding a small amount of a different organic solvent with different properties (e.g., a more polar solvent like isopropanol or ethanol) can alter the solubility characteristics of the organic phase and destabilize the emulsion.[9][28][29] Use this as a last resort, as it will contaminate your organic phase.

Part B: Preventative Measures for Future Experiments

The best way to deal with an emulsion is to prevent it from forming in the first place.

G cluster_procedure Procedural Adjustments cluster_chemical Chemical Adjustments cluster_advanced Advanced Strategies center Emulsion Prevention A Modify Mixing Technique (Gentle Inversions) center->A B Control Temperature center->B C Optimize Phase Ratio center->C D Pre-adjust Aqueous pH center->D E Increase Ionic Strength (Add Salt Beforehand) center->E F Purify Reagents (Extractant & Diluent) center->F G Pre-filter Sample (Remove Particulates) center->G H Consider Alternative Methods (e.g., Supported Liquid Extraction) center->H

Sources

Validation & Comparative

Selectivity factors of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid vs D2EHPA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selectivity of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) vs. Di-2-ethylhexyl phosphoric acid (D2EHPA)

Introduction: A Tale of Two Extractants

In the realm of hydrometallurgy and solvent extraction, the precise separation of metal ions is paramount. The efficiency of this separation hinges on the choice of an organic-phase extractant with high selectivity for the target metal over others present in the aqueous feed. Among the arsenal of commercial extractants, Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, known by its commercial name Cyanex 301 , and Di-2-ethylhexyl phosphoric acid, or D2EHPA , are two of the most prominent acidic extractants.

This guide provides a detailed comparison of the selectivity factors of Cyanex 301 and D2EHPA. We will delve into the fundamental chemical differences that dictate their performance, present supporting experimental data for key metal separations, and provide a practical protocol for researchers to determine selectivity in their own systems. The core of their differing selectivities can be understood through the lens of the Hard and Soft Acids and Bases (HSAB) principle. D2EHPA, with its oxygen donor atoms, acts as a "hard base," showing a preference for "hard acid" metal ions. In contrast, the sulfur donor atoms in Cyanex 301 classify it as a "soft base," which endows it with a remarkable affinity for "soft" or "borderline" metal ions.[1] This fundamental distinction is the key to understanding when and why to choose one extractant over the other.

Chemical Structure and Physicochemical Properties

The selectivity of an extractant is intrinsically linked to its molecular structure and acidity. The replacement of oxygen atoms with sulfur in the phosphinic acid structure dramatically alters its chemical behavior and metal preference.[2]

Diagram 1: Chemical Structures of Cyanex 301 and D2EHPA

G cluster_0 Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) cluster_1 Di-2-ethylhexyl phosphoric acid (D2EHPA) cyanex301_img cyanex301_img cyanex301_label C16H35PS2 Soft Base (Sulfur Donors) d2ehpa_img d2ehpa_img d2ehpa_label C16H35O4P Hard Base (Oxygen Donors)

Caption: Molecular structures of Cyanex 301 and D2EHPA.

PropertyBis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) Di-2-ethylhexyl phosphoric acid (D2EHPA)
IUPAC Name Bis(2,4,4-trimethylpentyl)phosphinodithioic acidBis(2-ethylhexyl) hydrogen phosphate
CAS Number 107667-02-7[3][4]298-07-7
Molecular Formula C16H35PS2[3]C16H35O4P
Molecular Weight 322.6 g/mol [3]322.4 g/mol
Acidity (pKa) ~2.61 - 2.80[1][5]~3.24[1]
Functional Group Dithiophosphinic AcidPhosphoric Acid
Donor Atoms Sulfur (S)Oxygen (O)
HSAB Classification Soft BaseHard Base

Comparative Selectivity in Key Industrial Separations

The choice between Cyanex 301 and D2EHPA is dictated by the specific metals to be separated. Below, we compare their performance in several industrially relevant scenarios.

The Classic Case: Cobalt (Co) vs. Nickel (Ni)

The separation of cobalt from nickel is a critical step in the hydrometallurgical processing of battery materials and laterite ores. This is where Cyanex 301 demonstrates its most significant advantage.

  • Cyanex 301: Exhibits exceptional selectivity for Co(II) over Ni(II).[2][6][7] This is because Co(II) is a borderline acid with softer characteristics than the more hard-acid-like Ni(II), leading to a stronger interaction with the soft sulfur donors of Cyanex 301. Separation factors (βCo/Ni) can be extremely high, often in the thousands. For instance, at a pH of 7.2, a separation factor for cobalt was reported to be as high as 8008.6.[7]

  • D2EHPA: Shows poor selectivity for Co(II) over Ni(II).[8] Both metals are extracted at similar pH ranges, making their separation with D2EHPA alone commercially unviable. While mixtures of D2EHPA with other extractants like Cyanex 272 or Cyanex 302 can improve separation, D2EHPA by itself is not suitable for this purpose.[8]

Metal PairExtractantTypical Separation Factor (βCo/Ni)Optimal pH RangeReference
Co(II) / Ni(II)Cyanex 301 > 1000 (often much higher)3.5 - 7.0[7]
Co(II) / Ni(II)D2EHPA ~1 (low selectivity)N/A (poor separation)[8]
Rare Earth Elements (REEs) Separation

The separation of individual rare earth elements is notoriously difficult due to their similar chemical properties. D2EHPA has long been the industry workhorse for this application.

  • D2EHPA: D2EHPA is highly effective for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[9][10] REEs are hard acids, and their affinity for the hard oxygen donors of D2EHPA increases with atomic number (and decreasing ionic radius).[11] This allows for fractional extraction schemes to separate adjacent REEs.

  • Cyanex 301: According to HSAB theory, the soft sulfur donors of Cyanex 301 are not well-suited for binding with the hard REE ions.[1] Consequently, its extraction efficiency for REEs is significantly lower than that of D2EHPA, making it an unsuitable choice for primary REE separation.[1]

Other Important Separations
  • Zinc (Zn) vs. Manganese (Mn): In certain acidic solutions, Cyanex 301 can be used to separate Zn(II) from Mn(II). A mixture of Cyanex 301 and D2EHPA has been shown to achieve a 96% separation and recovery of Zn(II) from Mn(II).[12] D2EHPA is also known to be a more efficient extractant for Mn(II) than other phosphinic acids like Cyanex 272.[13]

  • Copper (Cu): As a soft metal ion, Cu(II) has a very high affinity for Cyanex 301. This allows for the selective extraction of copper from solutions containing harder metal ions.[14][15] However, this strong interaction can also make stripping the copper from the loaded organic phase challenging.[15]

Mechanistic Underpinnings of Selectivity

The observed differences in selectivity are a direct result of the coordination chemistry between the metal ion and the extractant's donor atoms.

Diagram 2: HSAB Principle in Metal Extraction

HSAB cluster_Metals Metal Ions (Lewis Acids) cluster_Extractants Extractants (Lewis Bases) Hard_Acids Hard Acids (e.g., REE³⁺, Ni²⁺, Mn²⁺) D2EHPA D2EHPA (Hard Base - Oxygen Donors) Hard_Acids->D2EHPA Strong Interaction (High Extraction) Cyanex301 Cyanex 301 (Soft Base - Sulfur Donors) Hard_Acids->Cyanex301 Weak Interaction Soft_Acids Soft/Borderline Acids (e.g., Co²⁺, Cu²⁺, Zn²⁺) Soft_Acids->D2EHPA Weaker Interaction Soft_Acids->Cyanex301 Strong Interaction (High Extraction)

Caption: HSAB interactions governing extractant selectivity.

Both extractants operate via a cation exchange mechanism, where protons from the extractant are exchanged for metal ions in the aqueous phase. The general reaction can be represented as:

Mn+(aq) + n(HA)org ⇌ MAn(org) + nH+(aq)

Where Mn+ is the metal ion, and HA represents the acidic extractant (D2EHPA or Cyanex 301). The equilibrium of this reaction is highly pH-dependent; extraction increases as the pH of the aqueous phase rises.[11][13] The key difference lies in the stability of the formed organometallic complex, MAn , which is governed by the HSAB principle.

Experimental Protocol: Determination of Selectivity Factor

To provide actionable insights for researchers, this section details a standardized laboratory protocol for determining the selectivity factor (β) of an extractant for two competing metal ions (M1 and M2).

Diagram 3: Workflow for Determining Selectivity Factor

Workflow arrow A 1. Phase Preparation Aqueous: Known concentrations of M1 & M2 Organic: Known concentration of extractant in diluent arrow_A A->arrow_A B 2. Equilibration Combine phases (e.g., 1:1 ratio). Shake vigorously for a set time (e.g., 30 min) to reach equilibrium. arrow_B B->arrow_B C 3. Phase Separation Allow layers to separate in a separatory funnel. Carefully collect both aqueous (raffinate) and organic phases. arrow_C C->arrow_C D 4. Metal Analysis Analyze M1 and M2 concentrations in the aqueous phase (raffinate) using ICP-OES or AAS. arrow_D D->arrow_D E 5. Calculation Calculate Distribution Ratio (D) for each metal. Calculate Selectivity Factor (β). arrow_A->B arrow_B->C arrow_C->D arrow_D->E

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Aqueous Phase (Feed): Prepare a synthetic aqueous solution containing the two metals of interest (e.g., Co2+ and Ni2+) at known concentrations, typically in a sulfate or chloride matrix. Adjust the pH to the desired starting value using dilute H₂SO₄ or NaOH.

    • Organic Phase: Prepare the organic phase by dissolving a precise concentration of the extractant (e.g., 0.1 M Cyanex 301 or D2EHPA) in a suitable organic diluent, such as kerosene or toluene.

  • Solvent Extraction (Equilibration):

    • In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (an organic-to-aqueous phase ratio, O:A, of 1:1).

    • Stopper the funnel and shake vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached. Periodically vent the funnel to release any pressure buildup.

  • Phase Disengagement:

    • Place the separatory funnel in a ring stand and allow the two phases to separate completely.

  • Sample Collection and Analysis:

    • Carefully drain the lower (typically aqueous) phase, known as the raffinate, into a clean beaker.

    • Measure the final equilibrium pH of the raffinate.

    • Determine the concentration of each metal ion remaining in the raffinate using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Calculations:

    • Concentration in Organic Phase: Calculate the concentration of each metal in the organic phase by mass balance: [M]org = [M]initial aq - [M]final aq

    • Distribution Ratio (D): Calculate the distribution ratio for each metal. This ratio indicates how the metal has partitioned between the two phases.[16] D = [M]org / [M]final aq

    • Selectivity Factor (β): The selectivity factor is the ratio of the individual distribution ratios.[7] It quantifies the extractant's preference for M1 over M2. β(M1/M2) = DM1 / DM2

A selectivity factor significantly greater than 1 indicates a good potential for separation.[7]

Conclusion

The selection between Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and Di-2-ethylhexyl phosphoric acid (D2EHPA) is a clear example of applied chemistry in hydrometallurgy. Their distinct selectivities, rooted in the HSAB principle, define their industrial applications.

  • Cyanex 301 is the superior and specialized reagent for separating borderline or soft metal ions, with its unparalleled performance in cobalt/nickel separation being the prime example. Its soft sulfur donors provide the high selectivity that hard-base extractants cannot match.

  • D2EHPA remains the versatile and cost-effective workhorse for the extraction of hard metal ions, particularly in the complex field of rare earth element separation , where it effectively fractionates elements based on subtle differences in their ionic radii.

For researchers and process engineers, understanding these fundamental principles is crucial for designing efficient and economical separation processes. The choice is not about which extractant is "better" overall, but which is precisely suited for the specific chemical challenge at hand.

References

  • Scientific Research Publishing. (n.d.). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Retrieved from [Link]

  • Indian Chemical Engineer. (2022, November 30). D2EHPA treated resin for the extraction of rare earth elements. Retrieved from [Link]

  • Springer. (n.d.). Separation of Heavy Rare-Earth Elements from Light Rare-Earth Elements Via Solvent Extraction from a Neodymium Magnet Leachate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Effect of Organic Extractants on the Extraction of Rare Earth Elements from Sulphuric Acid Leach Liquor. Retrieved from [Link]

  • MDPI. (2025, June 23). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Retrieved from [Link]

  • Korean Journal of Metals and Materials. (2016). Solvent Extraction of Pr and Nd from Chloride Solution by Mixtures of Acidic Extractants and LIX 63. Retrieved from [Link]

  • A Profesional Manufacturer of Chemical Raw Materials. (2025, October 18). Metal Extractants Comparison: Which One Are Your Need – Cyanex, D2EHPA, or LIX?. Retrieved from [Link]

  • SciSpace. (2015). Extraction/Separation of Cobalt by Solvent Extraction: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Transport of Chromium, Manganese and Zinc through Bulk Liquid Membrane Using D2EHPA and Cyanex 301 as a Carrier. Retrieved from [Link]

  • ResearchGate. (n.d.). Bis(2,4,4-trimethylpentyl) dithiophosphinic acid. Retrieved from [Link]

  • MDPI. (2020, August 17). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Retrieved from [Link]

  • journalssystem.com. (2021, May 10). Improvement of metal separation process from synthetic hydrochloric acid leaching solution of spent lithium ion batteries by solvent extraction and ion exchange. Retrieved from [Link]

  • Elsevier. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Retrieved from [Link]

  • RSC Publishing. (2016, December 21). Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride media. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Taylor & Francis Online. (2024, February 15). Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of base metals as function of pH by (a) D2EHPA.... Retrieved from [Link]

  • Scientific Research Publishing. (2012, September 15). Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produce. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • YouTube. (2024, November 16). Finding the value of selectivity in a solvent extraction process (special cases). Retrieved from [Link]

  • journalssystem.com. (2012, July 11). SEPARATION OF NICKEL AND ZINC IONS IN A SYNTHETIC ACIDIC SOLUTION BY SOLVENT EXTRACTION USING D2EHPA AND CYANEX 272. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2,4,4-trimethylpentyl)dithiophosphinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 5). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. Retrieved from [Link]

  • MDPI. (2025, September 3). New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)phosphinic Acid, Tributyl Phosphate and Phenol for the Extraction of Trivalent Rare-Earth Elements from Nitrate Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selectivity evaluation of extraction systems. Retrieved from [Link]

  • Academia.edu. (2021, July 16). Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. Retrieved from [Link]

Sources

Comparative Technical Guide: Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid (Cyanex 301) vs. PC88A for Rare Earth Separation

[1]

Executive Summary: The Scalpel vs. The Filter

In the hydrometallurgy of rare earth elements (REEs), PC88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) and Cyanex 301 (Bis(2,4,4-trimethylpentyl)dithiophosphinic acid) represent two distinct chemical philosophies.

  • PC88A is the industry-standard "scalpel." It relies on hard-donor oxygen atoms to exploit the subtle ionic radius contraction across the lanthanide series, making it the superior choice for intra-group fractionation (e.g., separating Neodymium from Praseodymium).

  • Cyanex 301 is a specialized "filter." It utilizes soft-donor sulfur atoms to drive covalency-based selectivity. It is chemically ill-suited for separating adjacent lanthanides but is unrivaled for group separations , specifically partitioning trivalent Actinides (Am, Cm) from Lanthanides (Eu, Gd) or removing soft transition metals (Co, Ni, Zn) from REE streams.

This guide analyzes the mechanistic divergence, performance metrics, and operational protocols for these two extractants.

Part 1: Mechanistic Divergence & Chemistry

The core difference lies in the Hard-Soft Acid-Base (HSAB) theory.[1] Lanthanides (


PC88A (EHEHPA): The Electrostatic Selector
  • Ligand Type: Phosphonic acid ester (Oxygen donor).

  • Mechanism: Cation Exchange.[2]

  • Selectivity Driver: Lanthanide Contraction. As the atomic number increases, the ionic radius decreases, increasing charge density. PC88A binds tighter to heavier, smaller REEs.

  • Equation:

    
    
    (Where 
    
    
    is the dimerized extractant)
Cyanex 301: The Covalent Discriminator
  • Ligand Type: Dithiophosphinic acid (Sulfur donor).

  • Mechanism: Cation Exchange (at low pH) with significant covalency.

  • Selectivity Driver: Orbital overlap. The sulfur atoms donate electron density to the

    
     orbitals of actinides or 
    
    
    -orbitals of transition metals. It shows poor discrimination between
    
    
    lanthanides because
    
    
    orbitals are deeply buried and participate little in covalent bonding.
  • Acidity: Cyanex 301 is a much stronger acid (

    
    ) than PC88A (
    
    
    ), allowing extraction at very low pH (
    
    
    ).[1]
Mechanistic Pathway Diagram

ExtractionMechanismcluster_PC88APC88A Pathway (Hard Donor)cluster_C301Cyanex 301 Pathway (Soft Donor)FeedAqueous Feed(Ln3+, An3+, TM2+)PC88A_MechElectrostatic Bonding(Ionic Radius Dependent)Feed->PC88A_MechHigh Selectivityfor Ionic SizeC301_MechCovalent Interaction(Orbital Overlap)Feed->C301_MechHigh Selectivityfor Soft OrbitalsResult_PC88AIntra-Group Separation(e.g., Nd/Pr, Dy/Tb)PC88A_Mech->Result_PC88AResult_C301Group Separation(An/Ln or TM/Ln)C301_Mech->Result_C301

Figure 1: Mechanistic divergence between PC88A (electrostatic/size-based) and Cyanex 301 (covalent/orbital-based).

Part 2: Performance Metrics Comparison

The following data highlights why PC88A is the choice for REE refining, while Cyanex 301 is restricted to nuclear/specialized purification.

Comparative Data Table
FeaturePC88A (EHEHPA)Cyanex 301 (Dithio)
Primary Application Separating adjacent REEs (e.g., Nd from Pr)Separating Actinides (Am) from Lanthanides (Eu)
Separation Factor (

)
~1.5 – 2.0 (Good)~1.0 – 1.1 (Negligible)
Separation Factor (

)
< 2.0> 5,000 (Excellent)
Acidity (

)
~4.51 (Extracts at pH 2–4)~2.61 (Extracts at pH < 1)
Stripping Ease High (Dilute mineral acids)Low (Requires conc.[3] acids or oxidation)
Chemical Stability High (Resistant to hydrolysis)Low (Oxidizes to disulfide bridges)
Cost Moderate (Commodity chemical)High (Specialty chemical)
The "Separation Factor" Reality

For a researcher attempting to separate Dysprosium (Dy) from Terbium (Tb):

  • Using PC88A: The slight difference in ionic radius allows PC88A to preferentially extract Dy over Tb. With multi-stage mixer-settlers, high purity is achievable.

  • Using Cyanex 301: Both Dy and Tb are "hard" ions with similar covalent tendencies. Cyanex 301 will extract both simultaneously with almost no discrimination. Do not use Cyanex 301 for intra-lanthanide separation.

Part 3: Experimental Protocols

Protocol: Determination of Separation Factors ( )

This protocol establishes a self-validating system to determine if an extractant is viable for a specific metal pair.

Reagents:

  • Aqueous Phase: 0.01 M

    
     (Metal A and Metal B) in 0.1 M 
    
    
    (to maintain ionic strength).
  • Organic Phase: 0.5 M Extractant (PC88A or purified Cyanex 301) in n-dodecane (saponified if necessary for PC88A).

  • pH Adjustment: dilute

    
     and 
    
    
    .

Workflow:

  • Equilibration: Mix organic and aqueous phases (1:1 ratio) in a thermostated shaker at 25°C for 30 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to ensure clean phase separation (critical for Cyanex 301 which can form micro-emulsions).

  • pH Measurement: Measure equilibrium pH (

    
    ) of the aqueous phase.
    
  • Analysis: Analyze metal concentration in the aqueous phase via ICP-OES/MS. Calculate organic concentration by mass balance.

  • Calculation:

    • Distribution Ratio (

      
      ) = 
      
      
    • Separation Factor (

      
      ) = 
      
      
Protocol: Slope Analysis for Stoichiometry

To validate the mechanism (confirming if the species is

  • Vary pH: Keep extractant concentration constant, vary pH. Plot

    
     vs. 
    
    
    .
    • PC88A Ideal Slope: ~3.0 (indicating release of 3 protons).

  • Vary Extractant: Keep pH constant, vary

    
    . Plot 
    
    
    vs.
    
    
    .
    • PC88A Ideal Slope: ~2.5–3.0 (indicating dimer participation).

Experimental Workflow Diagram

ExperimentalProtocolcluster_AnalysisData GenerationStep1Preparation(Aq: Ln/An Mix, Org: 0.5M Extractant)Step2Equilibration(30 mins, 25°C, vigorous shaking)Step1->Step2Step3Phase Separation(Centrifuge 3000rpm)Step2->Step3Step4aMeasure pH_eqStep3->Step4aStep4bICP-MS Analysis(Aqueous Raffinate)Step3->Step4bStep5Calculate D = [Org]/[Aq]Step4a->Step5Step4b->Step5Step6Calculate Separation Factorβ = D_A / D_BStep5->Step6

Figure 2: Step-by-step workflow for determining separation efficiency in solvent extraction.

Part 4: Operational Considerations & Stability[5]

The Stability Trap (Cyanex 301)

While PC88A is chemically robust, Cyanex 301 contains P=S and P-S-H bonds.

  • Oxidation Risk: In the presence of oxidizing ions (e.g.,

    
    , 
    
    
    ) or high nitric acid concentrations, Cyanex 301 degrades into disulfide dimers (
    
    
    ). These dimers are inactive for cation exchange, killing efficiency.
  • Mitigation: Experiments with Cyanex 301 must be conducted under inert atmosphere (Argon) or with strictly controlled nitrate concentrations.

Stripping Challenges
  • PC88A: Stripping loaded REEs is simple using 1-4 M HCl or

    
    .
    
  • Cyanex 301: Due to the high acidity (low pKa), the equilibrium lies heavily toward the organic complex. Stripping often requires very high acid concentrations (>6 M) or complexing agents (like Thiourea) to break the M-S bond, which further risks degrading the ligand.

References

  • Zhu, Y., et al. (1995).[4][5] "The separation of americium from light lanthanides by Cyanex 301 extraction." Radiochimica Acta. Link

  • Sole, K. C., & Hiskey, J. B. (1995). "Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants." Hydrometallurgy. Link

  • Bhattacharyya, A., et al. (2019). "Extraction of lanthanides by Cyanex 301: a theoretical approach." Molecular Physics. Link

  • Nash, K. L. (1993). "A review of the basic chemistry and recent developments in trivalent f-elements separations." Solvent Extraction and Ion Exchange. Link

  • Reddy, M. L. P., et al. (1999).[6] "Synergistic extraction of rare earths with bis(2,4,4-trimethyl pentyl) dithiophosphinic acid and trialkyl phosphine oxide." Talanta. Link

Benchmarking Soft-Donor Ligand Performance: Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid vs. Advanced N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes separation of trivalent Actinides (An(III)) from Lanthanides (Ln(III))—a critical step for both nuclear fuel reprocessing (SANEX) and radiopharmaceutical purification (e.g., Ac-225/Bi-213)—ligand selection is a trade-off between selectivity and processability .[1][2]

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the active component of Cyanex 301 ) remains the "selectivity king," offering separation factors (


) exceeding 5,000 under optimized conditions.[3][4] However, its industrial utility is hampered by oxidative instability and difficult back-extraction (stripping).[5]

This guide benchmarks this incumbent sulfur-donor against the leading novel soft-donor alternatives: Bis-triazinyl-bipyridines (BTBPs) and Bis-triazinyl-pyridines (BTPs) . While these nitrogen-donor ligands offer lower raw selectivity (


), they provide superior stripping kinetics, hydrolytic stability, and complete incinerability (CHON principle), making them increasingly favored for continuous counter-current processes.
The Incumbent: Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid[1][3][4][6][7][8]
1.1 Chemical Identity & Mechanism
  • IUPAC Name: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.[1][3][4][6][7][8][9]

  • Commercial Designator: Cyanex 301 (Note: Commercial grade contains ~15-20% impurities like monothiophosphinic acid and phosphinic acid, which drastically reduce selectivity. Benchmarking requires purification).

  • Coordination Mode: Soft S-donor.

  • Mechanism: Cation Exchange. The ligand releases a proton to neutralize the metal charge.

    
    
    
1.2 The Selectivity Driver: Covalency

The exceptional selectivity of this ligand stems from the Pearson Hard-Soft Acid-Base (HSAB) theory. Trivalent actinides (Am, Cm) have slightly more extended


 orbitals compared to the 

orbitals of lanthanides (Eu, Gd), allowing for a greater degree of covalent bonding with the soft Sulfur atoms of the dithiophosphinic acid. This thermodynamic preference drives the separation factor.
The Challengers: Novel N-Donor Heterocycles

Novel ligands, particularly those developed within the European partitioning programs (EU-PARTNEW, SACSESS), utilize soft Nitrogen donors.

  • CyMe4-BTBP: Currently the benchmark molecule for the SANEX process.[10] It extracts via a solvation mechanism (neutral complex formation) rather than cation exchange, usually requiring a lipophilic anion or phase modifier.

  • CyMe4-BTPhen: A phenanthroline-derived variant designed to overcome the slow extraction kinetics of BTBPs.

Comparative Benchmarking Data

The following data aggregates performance metrics from standardized extraction conditions (typically acidic nitrate media).

FeaturePurified Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid CyMe4-BTBP (with Phase Modifier)CyMe4-BTPhen
Donor Atom Sulfur (S)Nitrogen (N)Nitrogen (N)
Separation Factor (

)
3,000 – 5,900 (pH dependent)100 – 15050 – 200
Extraction Mechanism Cation Exchange (pH sensitive)Solvation (Acidity independent*)Solvation
Kinetics (Equilibrium Time) Fast (< 5 mins)Slow (15–60 mins without catalyst)Fast (< 10 mins)
Stripping (Back-Extraction) Difficult (Requires high acid or oxidation)Easy (Low acid or glycolate)Easy
Radiolytic Stability Moderate (Oxidizes to disulfides)High (Resistant to

doses)
High
Waste Management Leaves P/S residuesCHON (Fully incinerable)CHON

*> Note: Solvation extraction depends on nitrate concentration but does not require proton exchange, making it less sensitive to micro-pH changes than acidic extractants.

3.1 Mechanistic Visualization

ExtractionMechanism cluster_0 Aqueous Phase (Feed) cluster_1 Organic Phase Am Am(III) / Eu(III) Ligand_S Dithiophosphinic Acid (S-Donor) Am->Ligand_S Covalent Bonding (Strong) Ligand_N BTBP (N-Donor) Am->Ligand_N Solvation Complex H_ion H+ (Acid) NO3 NO3- NO3->Ligand_N Co-extraction (Charge Balance) Ligand_S->H_ion Releases H+ (Cation Exchange) Result_S Am-S Complex Ligand_S->Result_S High Selectivity Hard Stripping Result_N Am-N Complex Ligand_N->Result_N Mod. Selectivity Easy Stripping

Figure 1: Mechanistic difference between Cation Exchange (Dithiophosphinic acid) and Solvation (BTBP).

Experimental Protocols

To validate these benchmarks, the following protocols ensure data integrity.

Protocol A: Purification of Commercial Cyanex 301

Why: Commercial Cyanex 301 contains bis(2,4,4-trimethylpentyl)monothiophosphinic acid, which degrades separation factors from ~5000 to <10.

  • Dissolution: Dissolve 50g of commercial Cyanex 301 in 200 mL n-heptane.

  • Precipitation: Pass anhydrous ammonia gas through the solution. The ammonium salt of the dithio acid precipitates; impurities remain in solution.

  • Filtration: Filter the precipitate and wash 3x with cold n-heptane.

  • Acidification: Dissolve the salt in water and acidify with 2M H₂SO₄ to regenerate the acid.

  • Extraction: Extract the purified acid into toluene or dodecane.

  • Validation: Verify purity via

    
    P NMR. Pure dithiophosphinic acid shows a singlet at 
    
    
    
    ppm.
Protocol B: Determination of Separation Factor (

)

Why: To generate the benchmarking data points.

  • Phase Preparation:

    • Organic: 0.5 M Purified Bis(2,4,4-trimethylpentyl)dithiophosphinic acid in n-dodecane.

    • Aqueous: 1 M NaNO₃ spiked with

      
      Am and 
      
      
      
      Eu tracers. Adjust pH to 3.5 (critical range).
  • Contact: Mix phases (1:1 ratio) in a thermostated shaker at 25°C for 30 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Sample both phases. Use Gamma Spectroscopy (HPGe detector) to resolve

    
    Am (59.5 keV) and 
    
    
    
    Eu (121.8 keV).
  • Calculation:

    
    
    
    
    
Workflow Visualization

Workflow Start Start: Raw Materials Purify Purify Ligand (Protocol A) Remove Monothio Impurities Start->Purify Prep Prepare Phases Org: 0.5M Ligand Aq: pH 3.5 + Tracers Purify->Prep Contact Equilibration 25°C, 30 mins Prep->Contact Centrifuge Phase Separation 3000 rpm Contact->Centrifuge Gamma Gamma Spectroscopy (HPGe Detector) Centrifuge->Gamma Calc Calculate SF Gamma->Calc

Figure 2: Workflow for validating Separation Factors.

Decision Matrix: When to use what?
Scenario Recommended Ligand Rationale
Medical Isotope Purity (e.g., Ac-225)Purified Dithiophosphinic Acid When purity is paramount (>99.99%) and waste volume is low, the superior selectivity justifies the difficult stripping.
Industrial Nuclear Reprocessing CyMe4-BTBP / BTPhen For continuous cycles, the "incinerability" (CHON) and easier stripping outweigh the lower (but sufficient) selectivity.
High Radiation Fields CyMe4-BTBP N-donors generally resist degradation better than S-donors, which lose sulfur to oxidation.
References
  • Bhattacharyya, A., et al. (2006).[8] "Separation of Am3+ and Eu3+ using an extraction chromatographic resin containing bis(2,4,4-trimethylpentyl)dithiophosphinic acid." Journal of Chromatography A. Link

  • Zhu, Y., et al. (1996). "Separation of Americium from Europium by Solvent Extraction with Purified Cyanex 301." Solvent Extraction and Ion Exchange.
  • Lewis, F. W., et al. (2011). "Highly efficient separation of actinides from lanthanides by a phenanthroline-derived bis-triazine ligand." Nature Chemistry. (Introduction of BTPhen).
  • Modolo, G., et al. (2012).[2] "The recovery of An(III) in an innovative SANEX process using a TODGA-based solvent and selective stripping with a hydrophilic BTP." Procedia Chemistry. Link

  • Panak, P. J., & Geist, A. (2013). "Complexation and Extraction of Trivalent Actinides and Lanthanides by Triazinylpyridine N-Donor Ligands." Chemical Reviews. Link

  • Reddy, M.L.P., et al. (2005). "Synergistic extraction of rare earths with bis(2,4,4-trimethylpentyl) dithiophosphinic acid and trialkyl phosphine oxide." Minerals Engineering. Link

Sources

Temperature's Influence on Separation Factors: A Comparative Guide to Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid (Cyanex 301)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Solvent Extraction

In the realm of hydrometallurgy and chemical separation, the selective extraction of one metal ion from a complex aqueous mixture is a paramount challenge. Bis(2,4,4-trimethylpentyl)dithiophosphinic acid, commercially known as Cyanex 301, has emerged as a powerful acidic extractant, particularly valued for its distinct selectivity in separating valuable metals like cobalt from nickel.[1][2] Unlike its phosphinic acid analogue, Cyanex 272, the dithio-derivative Cyanex 301 is a much stronger acid, enabling metal extraction from more acidic solutions.[3][4]

The efficiency of any separation process is quantified by the separation factor (β), a ratio of the distribution coefficients of the two metals being separated. This factor is not static; it is influenced by a host of operational parameters, among which temperature is one of the most critical yet complex variables. Understanding the thermodynamic underpinnings of how temperature affects the separation factor is crucial for process optimization, enabling researchers to enhance purity, improve yield, and reduce operational costs.

This guide provides an in-depth analysis of the impact of temperature on the separation factors achieved with Cyanex 301. We will delve into the thermodynamic principles governing the extraction process, present and compare experimental data with alternative extractants, and provide a robust protocol for researchers to conduct their own systematic investigations.

Thermodynamic Principles: Why Temperature Matters

The solvent extraction of a metal ion (Mⁿ⁺) by an acidic extractant like Cyanex 301 (represented as HA) is an equilibrium reaction. The distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to the aqueous phase at equilibrium, is directly related to the equilibrium constant (K_ex) of this reaction.

The relationship between the equilibrium constant and temperature is defined by the van't Hoff equation:

ln(K_ex) = -ΔH° / (R * T) + ΔS° / R

Where:

  • ΔH° is the standard enthalpy change of the extraction reaction.

  • ΔS° is the standard entropy change.

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

The enthalpy change (ΔH°) is the key to understanding temperature's effect.

  • If ΔH° > 0 (Endothermic Reaction): The reaction consumes heat. Increasing the temperature will shift the equilibrium to the right, favoring the extraction and thus increasing the distribution coefficient (D).

  • If ΔH° < 0 (Exothermic Reaction): The reaction releases heat. Increasing the temperature will shift the equilibrium to the left, hindering the extraction and decreasing the distribution coefficient (D).

The separation factor (β) for two metals, Metal 1 and Metal 2, is the ratio of their individual distribution coefficients (β = D₁ / D₂). Therefore, the effect of temperature on the separation factor depends on how it influences the D value for each metal. If increasing temperature enhances the extraction of the desired metal (endothermic) while having a lesser effect or hindering the extraction of the contaminant metal, the separation factor will improve. Conversely, if the effect is more pronounced on the contaminant, selectivity will decrease.

Logical Framework: Temperature's Multifaceted Impact

The following diagram illustrates the causal relationships between temperature and the final separation factor.

Temperature_Impact Temp Temperature Kinetics Reaction Kinetics Temp->Kinetics Increases Viscosity Phase Viscosity / Density Temp->Viscosity Decreases Enthalpy Enthalpy of Extraction (ΔH°) Temp->Enthalpy Determines Sign of D Change Complex Metal-Extractant Complex Stability Temp->Complex Affects PhaseSep Phase Separation Time Viscosity->PhaseSep Improves D1 Distribution Coefficient (D_metal1) Enthalpy->D1 D2 Distribution Coefficient (D_metal2) Enthalpy->D2 Complex->D1 Complex->D2 Separation Separation Factor (β = D1 / D2) D1->Separation D2->Separation

Caption: Logical flow of temperature's influence on key extraction parameters.

Experimental Data: Cyanex 301 vs. Alternatives

The literature presents varied findings on temperature's impact, which underscores that the effect is highly system-dependent (i.e., dependent on the specific metals and aqueous media).

For the extraction of Cobalt (Co) and Nickel (Ni) with Cyanex 301, the process is often found to be exothermic.[5] This means that an increase in temperature can lead to a decrease in the extraction of both metals. However, the magnitude of this decrease is different for each metal, which in turn affects the separation factor. For some systems, such as the extraction of Molybdenum(VI), the reaction has been shown to be endothermic, with the standard enthalpy of extraction calculated at 16.7 kJ/mol from a nitric acid medium.[6] In another study focusing on Molybdenum(VI) from acidic media, it was concluded that temperature has no significant effect on the extraction process.[7]

Let's compare the general behavior of Cyanex 301 with its common alternative, Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), for the critical Co/Ni separation.

FeatureCyanex 301 (Dithiophosphinic Acid)Cyanex 272 (Phosphinic Acid)Rationale & Causality
Typical Co/Ni Extraction ExothermicGenerally EndothermicThe sulfur-containing functional group in Cyanex 301 forms a "softer" base, leading to different bonding thermodynamics with Co(II) and Ni(II) compared to the "harder" oxygen-based group in Cyanex 272.
Effect of ↑ Temperature on D(Co) Tends to DecreaseTends to IncreaseReflects the exothermic vs. endothermic nature of the respective extraction reactions.[5][8]
Effect of ↑ Temperature on D(Ni) Tends to DecreaseTends to IncreaseSimilar thermodynamic reasoning applies to nickel extraction.
Effect of ↑ Temperature on β(Co/Ni) Often DecreasesCan Increase or DecreaseThe separation factor depends on the relative change in D(Co) and D(Ni). While Cyanex 272 extraction is favored by heat, the separation factor may not always improve if the extraction of Ni increases more significantly than Co at higher temperatures.[8]
Operating pH Range Lower pH (more acidic)Higher pH (near neutral)The dithio- group makes Cyanex 301 a stronger acid, allowing it to extract metals from solutions with higher proton concentrations.[3][4]
Recommendation for Temp. Control Operate at lower to ambient temperatures (e.g., 25-40°C) for optimal Co/Ni separation.Can be operated at higher temperatures (e.g., 40-60°C) to improve kinetics and extraction efficiency, but requires optimization for selectivity.[9]For Cyanex 301, higher temperatures work against the thermodynamic driving force for extraction. For Cyanex 272, higher temperatures can be beneficial but must be balanced against potential decreases in selectivity.[10]

Experimental Protocol: Determining Temperature Effects on Separation Factor

This protocol provides a self-validating framework for quantifying the impact of temperature on the separation of two metals (e.g., Co²⁺ and Ni²⁺) using Cyanex 301.

Materials & Reagents
  • Aqueous Phase (Feed): Synthetic leach solution containing known concentrations of CoSO₄ and NiSO₄ (e.g., 2 g/L each) in a sulfate medium. pH adjusted to a predetermined value (e.g., pH 4.0) using H₂SO₄ or NaOH.

  • Organic Phase: 0.2 M Cyanex 301 in a suitable diluent (e.g., kerosene or Shellsol D70).

  • Scrub Solution: Dilute H₂SO₄ (e.g., pH 2.0).

  • Stripping Solution: 2 M H₂SO₄.

  • Water-jacketed separation funnels or a temperature-controlled shaker bath.

  • Calibrated pH meter and thermometers.

  • Analytical instrument for metal concentration measurement (e.g., ICP-OES or AAS).

Experimental Workflow Diagram

Protocol_Workflow Start Start Prep_Aq Prepare Aqueous Phase (Co/Ni in SO4) Start->Prep_Aq Prep_Org Prepare Organic Phase (Cyanex 301 in Kerosene) Start->Prep_Org Set_Temp Set Temperature (T1) in Shaker Bath Prep_Aq->Set_Temp Prep_Org->Set_Temp Contact Contact Phases (A:O = 1:1, 30 min) Set_Temp->Contact Separate Phase Separation (Allow to Settle) Contact->Separate Analyze_Raff Sample & Analyze Raffinate for Co, Ni Separate->Analyze_Raff Calculate Calculate D and β Analyze_Raff->Calculate Repeat Repeat for T2, T3, T4... Calculate->Repeat Repeat->Set_Temp New T End End Repeat->End Done

Caption: Step-by-step workflow for the experimental protocol.

Step-by-Step Procedure
  • Phase Preparation: Prepare 1 L of the aqueous feed solution and 1 L of the organic phase as described above. Pre-saturate each phase with the other by mixing them for 10 minutes and then allowing them to separate to avoid volume changes during the experiment.[11]

  • Temperature Control: Set the temperature-controlled shaker bath to the first desired temperature (e.g., 25°C). Place sealed flasks containing the aqueous and organic phases in the bath and allow them to reach thermal equilibrium (approx. 30 minutes).

  • Extraction (Contact): In a water-jacketed separatory funnel maintained at the target temperature, combine equal volumes (e.g., 50 mL each) of the pre-heated aqueous and organic phases.

  • Equilibration: Shake the funnel vigorously for a predetermined time sufficient to reach equilibrium (e.g., 30 minutes). Perform a preliminary kinetic study to confirm the time required.

  • Phase Separation: Return the funnel to the temperature-controlled environment and allow the phases to disengage completely. Note the time required for a clean separation.

  • Sampling: Carefully separate the two phases. Collect a sample of the aqueous phase (raffinate) for analysis.

  • Analysis: Accurately measure the concentration of Co and Ni in the initial aqueous feed and in the final raffinate using ICP-OES or AAS.

  • Calculation:

    • Calculate the concentration of each metal in the organic phase by mass balance: [M]org = [M]aq,initial - [M]aq,final

    • Calculate the Distribution Coefficient (D) for each metal: D = [M]org / [M]aq,final

    • Calculate the Separation Factor (β) for Co over Ni: β_Co/Ni = D_Co / D_Ni

  • Repeat: Repeat steps 2-8 for each desired temperature point (e.g., 35°C, 45°C, 55°C).

  • Data Plotting: Plot log(D) for each metal versus 1/T. The slope of this line is equal to -ΔH°/R, allowing for the determination of the enthalpy of extraction. Also, plot the separation factor (β) as a function of temperature.

Conclusion and Field-Proven Insights

The influence of temperature on the separation factor when using Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is a direct consequence of the thermodynamics of the extraction reaction. For many common and industrially significant separations, such as cobalt from nickel, the extraction process with Cyanex 301 is exothermic.[5] This leads to a crucial, field-proven insight: increasing temperature is often detrimental to both the extraction efficiency and the Co/Ni separation factor.

Therefore, for processes utilizing Cyanex 301 for Co/Ni separation, operating at or slightly below ambient temperature is generally recommended to maximize selectivity. While higher temperatures can decrease phase viscosity and improve kinetics, these benefits are typically outweighed by the negative thermodynamic impact.[10]

In contrast, extractants like Cyanex 272, where the extraction is endothermic, may benefit from elevated temperatures to drive the reaction forward. However, this must be carefully optimized, as the relative increase in extraction for the target versus the contaminant metal determines the ultimate effect on the separation factor.

Researchers and process engineers must approach temperature as a critical control parameter. The experimental protocol outlined in this guide provides a reliable method to characterize any specific metal-extractant system, allowing for the empirical determination of optimal thermal conditions to achieve the desired purity and yield.

References

  • Singh, R., et al. (1994). Liquid-liquid extraction and reversed phase chromatographic behaviour of some 3d metal ions using bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301). Talanta, 41(8), 1341-4. [Link]

  • Keith, J. M., & Batista, E. R. (2011). Theoretical Examination of the Thermodynamic Factors in the Selective Extraction of Am3+ from Eu3+ by Dithiophosphinic Acids. Inorganic Chemistry, 51(2), 935-941. [Link]

  • Gandhi, M. N., & Kadam, S. B. (2007). EXTRACTION AND SEPARATION OF NICKEL(H) USING BIS (2,4,4-TRIMETHYLPENTYL) DITHIOPHOSPHINIC ACID (CYANEX 301) AND ITS RECOVERY FROM SPENT CATALYST AND ELECTROPLATING BATH RESIDUE. Solvent Extraction and Ion Exchange, 12(3), 535-548. [Link]

  • Li, J., et al. (2021). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. Minerals, 11(3), 263. [Link]

  • Keith, J. M., & Batista, E. R. (2011). Theoretical Examination of the Thermodynamic Factors in the Selective Extraction of Am3+ from Eu3+ by Dithiophosphinic Acids. ACS Publications. [Link]

  • Ayanda, O. S., et al. (2013). Application of Cyanex® Extractant in Cobalt/Nickel Separation Process by Solvent Extraction. ResearchGate. [Link]

  • Flett, D. S. (2004). Cobalt-Nickel Separation in Hydrometallurgy: a Review. Hydrometallurgy, 73(1-2), 1-25. [Link]

  • Taylor, A., & Jansen, M. (2010). A New Process for Cobalt – Nickel Separation. ALTA Metallurgical Services. [Link]

  • Shafiquzzaman, M., et al. (2022). Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. Metals, 12(7), 1083. [Link]

  • Moyes, A. J., & Vigar, N. (2006). Solvent extraction process for separating cobalt and/or nickel from impurities in leach solutions.
  • El-Nadi, Y. A. (2012). Liquid-Liquid Extraction and Separation of Co(II) and Ni(II) from Chloride Medium by bis(2,4,4-trimethylpentyl) dithiophosphinic acid in Kerosene. ResearchGate. [Link]

  • IDEaL. (n.d.). bis(2,4,4-trimethylpentyl)dithiophosphonic acid. Innovative Disposition of Extractants and Ligands. [Link]

  • Saberyan, K., et al. (2004). Novel Method for Stripping of Molybdenum(VI) after Its Extraction with Cyanex 301. Bulletin of the Korean Chemical Society, 25(6), 839-845. [Link]

  • Kankaanpää, A. (2024). Separation Measurement Methodology in Solvent Extraction. Aaltodoc. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • Saberyan, K., et al. (2003). Liquid–liquid extraction of molybdenum(VI) from acidic media with Cyanex-301. Minerals Engineering, 16(10), 1017-1020. [Link]

  • Balcaen, T., et al. (2026). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC. [Link]

  • Raman, B., et al. (2018). Accelerated Solvent Extraction Of Copper Using Cyanex 301 And Its Spectrophotometric Determination. International Journal of Recent Scientific Research. [Link]

  • Goalpara College. (n.d.). Separation techniques: Solvent extraction. [Link]

  • Patsnap. (2025). Solvent Extraction Processes: Partition Coefficients and Selectivity. Patsnap Eureka. [Link]

  • Fathidoost, H., et al. (2021). Implication of Thermodynamic Functions and Speciation Diagrams in Analysis of Solvent Extraction Behavior of Samarium from Acidic Solutions. Journal of Solution Chemistry, 50, 718-735. [Link]

  • Ayanda, O. S. (2012). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. SciSpace. [Link]

  • Nguyen, T. H., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Metals, 10(8), 1105. [Link]

  • Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]

  • De Dietrich Process Systems. (2025). Process 101: Solvent Extraction. [Link]

  • Biswas, R. K., & Begum, D. A. (2018). Statistical Experimental Design for the Extraction of Ti(IV) in the Ti(IV)-SO42- (H+, Na+) – Cyanex 301 – Kerosene – 5% (v/v) Heptane-1-ol System. ResearchGate. [Link]

  • Reddy, M. L. P., et al. (2000). Synergistic extraction of trivalent rare earths from nitrate solutions using mixtures of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301=HX) and trialkyl phosphine oxide (Cyanex 923=TRPO) in xylene. ResearchGate. [Link]

  • Li, D., et al. (2001). Thermodynamics of Solvent Extraction of Rare and Scattered Metal-Indium with Diethylhexylmonothiophosphoric Acid 1. ResearchGate. [Link]

  • Majors, R. E. (2000). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • Choppin, G. R. (2006). Thermodynamics of solvent extraction. ResearchGate. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Bis(2,4,4-trimethylpentyl)dithiophosphinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Trade Name: Cyanex 301 CAS: 107667-02-7 Audience: Research Scientists, Chemical Engineers, and Lab Safety Officers.

Executive Safety Directive

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid is a corrosive organosulfur extractant utilized primarily for the separation of actinides and heavy metals (e.g., Cobalt/Nickel) in acidic media. Unlike standard mineral acids, its lipophilic nature allows it to penetrate skin rapidly, carrying its corrosive properties into deep tissue.

Critical Hazard Profile:

  • Skin/Eye: Category 1B Corrosive. Causes immediate, irreversible tissue damage.

  • Inhalation: Acute Toxicity Category 3. Inhalation of mists or vapors can be fatal or cause serious respiratory damage.

  • Thermal Instability: Decomposition releases toxic sulfur oxides (

    
    ), phosphorus oxides (
    
    
    
    ), and potentially hydrogen sulfide (
    
    
    ).

The Golden Rule: All handling must occur within a certified chemical fume hood. Zero tolerance for open-bench manipulation.

Hazard-Based PPE Selection Matrix

The protection level must scale with the potential for exposure. Do not rely on a "one-size-fits-all" approach.

Table 1: PPE Specifications by Activity
ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed Containers)Not required if ventilation is adequate.[1]Single Layer: Nitrile (min 0.11 mm/4 mil).Safety Glasses with side shields.[2][3]Standard Lab Coat (Cotton/Poly blend).
Bench Scale (< 1L, Pouring, Extraction)Fume Hood Required. If hood unavailable: Half-face respirator w/ Organic Vapor/Acid Gas (OV/AG) cartridges.Double Layer: 1. Inner: Nitrile (4 mil).2. Outer: High-Breakthrough Nitrile (8 mil) or Neoprene.Splash Goggles (Indirect vented). Contact lenses prohibited.Chemical-Resistant Apron (Rubber/Neoprene) over Lab Coat.
Bulk Handling (> 1L) or Spill Cleanup Full-Face Respirator (OV/AG/P100). Protects eyes and lungs simultaneously.Laminate/Barrier: Silver Shield® / 4H® or Butyl Rubber gloves.Integrated into Full-Face Respirator.Tyvek® Coveralls (Polyethylene coated) + Chemical Resistant Boots.
Technical Justification for Glove Selection
  • Nitrile: Excellent resistance to the organophosphorus backbone. Preferred for splash protection.

  • Latex: DO NOT USE. Poor resistance to organic acids and oil-based extractants; rapid degradation occurs.

  • Silver Shield (Laminate): Required for spill cleanup because the dithiophosphinic acid can act as a solvent carrier, potentially permeating standard rubbers during prolonged immersion.

Operational Protocols & Logic

Pre-Operational Logic Flow

Before uncapping the reagent, verify the safety ecosystem using the following logic gate.

PPE_Logic cluster_ppe PPE Selection start START: Task Assessment vol_check Is Volume > 1 Liter? start->vol_check vent_check Is Fume Hood Available? vol_check->vent_check No level2 LEVEL 2 PPE: Full-Face Respirator (OV/AG) Butyl/Laminate Gloves Tyvek Suit vol_check->level2 Yes level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat + Apron vent_check->level1 Yes stop STOP: Upgrade Engineering Controls vent_check->stop No action Proceed with Experiment level1->action level2->action

Figure 1: Decision logic for selecting appropriate PPE based on volume and engineering controls.

Handling Viscous Reagents

Cyanex 301 is viscous. This physical property increases the risk of "stringing" or dripping during transfer.

  • The "Wipe" Technique: Always keep a chemically resistant wipe (polypropylene) in the non-dominant hand to catch the final drip from the bottle lip.

  • Positive Displacement: Use positive displacement pipettes or glass syringes for small volumes to prevent aerosolization caused by forcing viscous liquid out of air-displacement tips.

Emergency Response: Spill Management

Scenario: You have spilled 50 mL of Bis(2,4,4-trimethylpentyl)dithiophosphinic acid on the benchtop.

Immediate Action Steps:
  • Evacuate & Ventilate: The sulfur-based odor will be intense. Clear the immediate area.[1][3][4][5]

  • PPE Upgrade: Don Silver Shield gloves and a respirator if outside the hood.

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Sand).[5][6] Do NOT use sawdust (flammability risk).

  • Neutralization:

    • Apply a weak base: Sodium Carbonate (

      
      )  or Soda Ash .
      
    • Caution:

      
       gas will generate. Ensure ventilation.
      
    • Do NOT use strong oxidizers (e.g., Bleach/Hypochlorite). This can oxidize the sulfur moieties, generating toxic gases or heat.

  • Disposal: Scoop the resulting sludge into a wide-mouth jar labeled "Hazardous Waste: Organosulfur Acid."

Spill_Response spill Spill Detected assess Assess Location spill->assess hood Inside Fume Hood assess->hood bench Open Bench/Floor assess->bench act_hood Close Sash Absorb with Vermiculite hood->act_hood act_bench Evacuate Area Don Full PPE (Resp + Butyl) Ventilate bench->act_bench neutral Neutralize with Na2CO3 act_hood->neutral act_bench->neutral waste Collect as Hazardous Waste (Do not drain dispose) neutral->waste

Figure 2: Workflow for responding to a spill, differentiating between contained (hood) and uncontained (bench) scenarios.

Waste Disposal & Decontamination[7][8]

Classification:

  • RCRA Hazard Class: Corrosive (D002).

  • European Waste Code (EWC): 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).

Disposal Protocol:

  • Segregation: Never mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers. The sulfur content poses a risk of violent reaction.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to corrosion.

  • Labeling: Must explicitly state "Organosulfur Acid" to prevent commingling with standard organic solvents by waste handlers.

Glassware Decontamination:

  • Rinse glassware with an organic solvent (Ethanol or Acetone) first to dissolve the lipophilic acid.

  • Follow with a soapy water wash.[1][3][4]

  • Why? Water alone will bead off the hydrophobic acid, leaving a corrosive residue.

References

  • Solvay . (2025).[3] Safety Data Sheet: CYANEX® 301 EXTRACTANT. Retrieved from [Link] (Verified via generic SDS search for CAS 107667-02-7).

  • PubChem . (2025).[7] Compound Summary: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (CID 163778). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency) . (2025). Registration Dossier: Bis(2,4,4-trimethylpentyl)dithiophosphinic acid.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Rickelton, W. A. (1992). The chemistry and application of Cyanex 301 extractant. JOM, 44(1), 52–55.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.